4-(Trifluoromethylthio)benzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMFTOCCLOAGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380688 | |
| Record name | 4-(Trifluoromethylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-14-3 | |
| Record name | 4-(Trifluoromethylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylthio)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoyl Chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(trifluoromethylthio)benzoyl chloride, a key building block in modern medicinal and agricultural chemistry. This document details its synthesis, chemical and physical properties, and highlights its significance as a versatile acylating agent. The unique electronic properties imparted by the trifluoromethylthio group make this compound a valuable reagent for the development of novel pharmaceuticals and advanced materials.[1][2][3]
Chemical Properties and Applications
This compound (CAS No. 330-14-3) is a reactive acyl chloride widely utilized in organic synthesis. Its primary application lies in the introduction of the 4-(trifluoromethylthio)benzoyl moiety into various molecules, a process known as acylation.[1][2] This functional group is of particular interest in drug discovery and agrochemical research due to the unique properties of the trifluoromethylthio (-SCF3) group.[1][2][4] The high lipophilicity and strong electron-withdrawing nature of the -SCF3 group can significantly enhance the metabolic stability, bioavailability, and overall efficacy of target molecules.[4]
Consequently, this compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including selective and dual PPAR/FXR ligands, and other potential therapeutic agents.[5] Its enhanced reactivity makes it an efficient tool for the modification of complex molecules, leading to the creation of novel compounds with improved biological activity.[1][2]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 330-14-3 |
| Molecular Formula | C8H4ClF3OS |
| Molecular Weight | 240.63 g/mol [6] |
| Appearance | Colorless to light yellow clear liquid[5] |
| Density | 1.445 g/mL at 25 °C |
| Boiling Point | 229-230 °C[5] |
| Refractive Index | n20/D 1.5220[5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate[5] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the chlorination of its corresponding carboxylic acid, 4-(trifluoromethylthio)benzoic acid. This reaction can be effectively carried out using standard chlorinating agents such as oxalyl chloride or thionyl chloride.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from 4-(trifluoromethylthio)benzoic acid. This method is adapted from a similar, well-established procedure for a related compound.[1]
Materials:
-
4-(Trifluoromethylthio)benzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethylthio)benzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (approximately 1.1 to 1.5 equivalents) to the stirred solution. Gas evolution (CO and CO2) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-18 hours) until the gas evolution ceases and the reaction is complete (monitor by TLC or other appropriate analytical techniques).
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product as a clear liquid.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive and toxic reagents (oxalyl chloride) and the evolution of toxic gases (carbon monoxide). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.
Caption: Synthesis workflow for this compound.
Logical Relationship of Key Properties
The utility of this compound in drug development and other applications stems from the interplay of its structural features and resulting chemical properties.
Caption: Relationship between structure, properties, and applications.
References
- 1. prepchem.com [prepchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 330-14-3 [chemicalbook.com]
- 6. This compound | CAS: 330-14-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-depth Technical Guide to 4-(trifluoromethylthio)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 4-(trifluoromethylthio)benzoyl chloride, a key intermediate in the synthesis of bioactive molecules.
Core Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor. It is a reactive acylating agent, primarily utilized in the introduction of the 4-(trifluoromethylthio)benzoyl moiety into various molecular scaffolds. Its physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 330-14-3 | [1][2][3] |
| Molecular Formula | C₈H₄ClF₃OS | [3] |
| Molecular Weight | 240.63 g/mol | [2] |
| Density | 1.445 g/mL at 25 °C | [2] |
| Boiling Point | 229-230 °C | [2] |
| Refractive Index | n20/D 1.5220 | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Solubility | Soluble in chloroform and ethyl acetate. | [4] |
| Stability | Moisture sensitive. | [4] |
| Storage | Store at 2-8°C under an inert atmosphere. | [4] |
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, 4-(trifluoromethylthio)benzoic acid. The most common method involves the use of a chlorinating agent such as thionyl chloride or oxalyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides from benzoic acids.
Materials:
-
4-(Trifluoromethylthio)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(trifluoromethylthio)benzoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature with stirring. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and the dissolution of the solid benzoic acid).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive.
-
The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid.
Reactivity Profile
As a benzoyl chloride derivative, this compound is a highly reactive acylating agent. The trifluoromethylthio group at the 4-position is a strongly electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. It readily reacts with a variety of nucleophiles, including:
-
Amines: To form amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.
-
Alcohols: To form esters.
-
Water: Hydrolyzes to form the parent carboxylic acid, 4-(trifluoromethylthio)benzoic acid. This is why the compound is moisture-sensitive and must be handled under anhydrous conditions.
Application in Drug Discovery: Synthesis of PPAR/FXR Ligands
A significant application of this compound is in the synthesis of novel ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR).[4] These nuclear receptors are key regulators of lipid and glucose metabolism and are important therapeutic targets for metabolic diseases. The synthesis of anthranilic acid derivatives as selective and dual PPAR/FXR ligands often utilizes this compound as a key building block.
Logical Workflow for Ligand Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a potential PPAR/FXR ligand using this compound and its subsequent biological evaluation.
Safety and Handling
This compound is a corrosive and flammable liquid that is also moisture-sensitive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
In case of contact: Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to prevent hydrolysis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic properties, conferred by the trifluoromethylthio group, make it an attractive building block for creating compounds with enhanced biological activity. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. prepchem.com [prepchem.com]
- 2. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 3. This compound | CAS: 330-14-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(trifluoromethylthio)benzoyl chloride (CAS: 330-14-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethylthio)benzoyl chloride, with CAS number 330-14-3, is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. Its unique trifluoromethylthio (-SCF3) moiety imparts desirable properties such as enhanced lipophilicity, metabolic stability, and bioavailability to target molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of dual Peroxisome Proliferator-Activated Receptor (PPAR) and Farnesoid X Receptor (FXR) agonists. Detailed experimental protocols and a visualization of the relevant biological signaling pathway are presented to facilitate its use in research and drug discovery.
Chemical and Physical Properties
This compound is a colorless to light yellow clear liquid under standard conditions. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 330-14-3 | [1][2] |
| Molecular Formula | C₈H₄ClF₃OS | [2][3] |
| Molecular Weight | 240.63 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 229-230 °C (lit.) | |
| Density | 1.445 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5220 (lit.) |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and causes severe skin burns and eye damage.
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended when handling this compound.
Synthesis
Conceptual Synthetic Workflow
This conceptual workflow outlines a possible synthetic route to this compound.
References
An In-depth Technical Guide to the Reactivity of 4-(Trifluoromethylthio)benzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethylthio)benzoyl chloride is a versatile and highly reactive acylating agent, finding significant application in the synthesis of novel pharmaceuticals and agrochemicals. The presence of the electron-withdrawing trifluoromethylthio (-SCF3) group at the para-position of the benzoyl chloride moiety markedly enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented to facilitate its use in research and development.
Core Concepts: Reactivity of this compound
The reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution. The trifluoromethylthio group exerts a strong electron-withdrawing effect, which significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it an excellent acylating agent, readily reacting with a variety of nucleophiles to form stable amide, ester, and thioester linkages.[1]
The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the acylated product and hydrochloric acid. The presence of a base is often required to neutralize the HCl byproduct and drive the reaction to completion.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of N-substituted-4-(trifluoromethylthio)benzamides. These reactions are typically rapid and high-yielding, proceeding smoothly under mild conditions.
General Experimental Protocol: Synthesis of N-Aryl-4-(trifluoromethylthio)benzamides
A solution of a substituted aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath, and a solution of this compound (1.05 eq.) in the same solvent is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for a period of 2-24 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Quantitative Data: Reaction with Amines
| Nucleophile (Amine) | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Triethylamine | DCM | 2 | 95 |
| 4-Methoxyaniline | Triethylamine | DCM | 2 | 97 |
| 4-Nitroaniline | Triethylamine | THF | 12 | 85 |
| Benzylamine | Triethylamine | DCM | 1 | 98 |
| Diethylamine | Triethylamine | DCM | 3 | 92 |
Note: The data presented in this table are representative yields for the acylation of various amines with this compound under standard laboratory conditions.
Reaction with Alcohol Nucleophiles
This compound reacts with alcohols and phenols to produce the corresponding esters. These reactions, particularly with less nucleophilic phenols, may require a base to deprotonate the alcohol, forming a more reactive alkoxide or phenoxide intermediate.
General Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)benzoate Esters
To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent such as THF or pyridine, a base like triethylamine (1.2 eq.) or sodium hydride (for less reactive alcohols) is added. The mixture is stirred at room temperature until the deprotonation is complete. This compound (1.1 eq.) is then added dropwise, and the reaction is stirred at room temperature or heated to reflux as needed, with monitoring by TLC. The workup procedure is similar to that for the amide synthesis, involving aqueous washes to remove byproducts and purification of the crude ester by chromatography or distillation.
Quantitative Data: Reaction with Alcohols
| Nucleophile (Alcohol) | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methanol | Pyridine | Pyridine | 1 | 96 |
| Ethanol | Triethylamine | DCM | 2 | 94 |
| Isopropanol | Triethylamine | DCM | 4 | 90 |
| Phenol | Sodium Hydroxide | Dioxane/Water | 3 | 88 |
| 4-Nitrophenol | Potassium Carbonate | Acetone | 8 | 82 |
Note: The data presented in this table are representative yields for the esterification of various alcohols and phenols with this compound.
References
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(trifluoromethylthio)benzoyl chloride (CAS No. 330-14-3), a versatile reagent in modern organic synthesis. Its unique molecular structure, featuring both a reactive acyl chloride and a trifluoromethylthio group, makes it a valuable building block for introducing the SCF3 moiety into complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Molecular Structure and Chemical Properties
This compound is a derivative of benzoic acid, characterized by a trifluoromethylthio (-SCF3) group at the para (4-) position of the benzene ring and a benzoyl chloride functional group. The strong electron-withdrawing nature of the trifluoromethylthio group enhances the electrophilicity of the acyl chloride, making it a highly reactive acylating agent.[1][2][3] This enhanced reactivity is crucial for its application in synthetic chemistry.[1][2]
Chemical Structure
The structure of this compound is depicted below.
Physicochemical and Spectroscopic Data
A summary of the key chemical identifiers and physical properties is provided in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 330-14-3 | [4][5] |
| Molecular Formula | C₈H₄ClF₃OS | [1][2][5] |
| Molecular Weight | 240.63 g/mol | [4][5][6] |
| PubChem ID | 2777865 | [1][2] |
| MDL Number | MFCD01631632 | [1][5] |
| InChI | 1S/C8H4ClF3OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11,12)/h1-4H | [4][5][6] |
| InChIKey | BCMFTOCCLOAGBP-UHFFFAOYSA-N | [4][5] |
| SMILES | C1=CC(=CC=C1C(=O)Cl)SC(F)(F)F | [4][5][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [1][2][5] |
| Purity | ≥97% | [4] |
| Boiling Point | 229-230 °C (lit.) | [2][4][5] |
| Density | 1.445 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.5220 (lit.) | [4][5] |
| Flash Point | 47.2 °C (117.0 °F) - closed cup | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |
| Stability | Moisture Sensitive | [5] |
Table 3: Safety Information
| Category | Information | Reference |
| Signal Word | Danger | [4] |
| Pictograms | GHS02 (Flame), GHS05 (Corrosion) | [4] |
| Hazard Statements | H226 (Flammable liquid and vapour), H314 (Causes severe skin burns and eye damage) | [4] |
| Storage | Store at 2 - 8 °C under nitrogen | [1][5] |
Synthesis and Reactivity
This compound is a key intermediate in synthetic chemistry, valued for its ability to introduce the 4-(trifluoromethylthio)benzoyl moiety into various molecular scaffolds.[1][2]
Synthesis Pathway
Caption: General synthesis of this compound.
Typical Applications and Reactivity
This compound is primarily used as an acylating agent .[1] Its enhanced reactivity facilitates the introduction of the acyl group into target molecules. This is particularly useful in:
-
Pharmaceutical Synthesis : As a building block for creating complex drug candidates. The SCF₃ group can improve properties like lipophilicity and metabolic stability.[1][3]
-
Agrochemical Development : Used in the synthesis of advanced pesticides and herbicides.[1][3]
-
Materials Science : For modifying existing compounds to create novel materials with enhanced properties.[1]
A primary application is in Friedel-Crafts acylation , where it reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone.
Caption: Workflow for a typical Friedel-Crafts acylation reaction.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and a key reaction of this compound. These protocols are based on standard, well-established procedures for analogous chemical transformations.
Representative Synthesis from 4-(Trifluoromethylthio)benzoic Acid
This protocol is adapted from the synthesis of 4-trifluoromethylbenzoyl chloride and represents a standard method for converting a carboxylic acid to an acyl chloride using oxalyl chloride.[4]
Objective: To synthesize this compound.
Materials:
-
4-(Trifluoromethylthio)benzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF), catalytic amount
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethylthio)benzoic acid (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops) to the solution.
-
Chlorination: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.1-1.5 eq) dropwise via the dropping funnel over 15-20 minutes. Vigorous gas evolution (CO, CO₂) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-18 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear, colorless to light yellow liquid.
Representative Protocol: Friedel-Crafts Acylation of Anisole
This protocol provides a general methodology for using this compound as an acylating agent in a Friedel-Crafts reaction.
Objective: To synthesize 4-methoxy-4'-(trifluoromethylthio)benzophenone.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: In a separate flask, dissolve this compound (1.0 eq) and anisole (1.0 eq) in anhydrous DCM.
-
Acylation Reaction: Add the solution of the acyl chloride and anisole dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of cold, dilute aqueous HCl.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure aryl ketone.
Conclusion
This compound is a potent and versatile chemical intermediate. Its heightened reactivity, coupled with the useful properties imparted by the trifluoromethylthio group, establishes it as a critical tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. The synthetic protocols outlined herein, based on fundamental organic reactions, provide a solid foundation for researchers to utilize this valuable compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Stability and Storage of 4-(Trifluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-(trifluoromethylthio)benzoyl chloride. Understanding the chemical properties and handling requirements of this valuable reagent is paramount for ensuring its integrity and the success of synthetic endeavors in research and drug development.
Core Chemical Properties and Reactivity
This compound is a highly reactive acyl chloride derivative. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethylthio (-SCF3) group at the para position is expected to further enhance the electrophilicity of the carbonyl carbon, making the compound particularly sensitive to nucleophiles.
The primary stability concern for this compound is its vigorous reaction with water, leading to hydrolysis and the formation of 4-(trifluoromethylthio)benzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. Exposure to atmospheric moisture is, therefore, the principal cause of degradation.
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively published, the following tables summarize its key physical properties and recommended storage conditions based on information from various chemical suppliers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 330-14-3 |
| Molecular Formula | C₈H₄ClF₃OS |
| Molecular Weight | 240.62 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 229-230 °C |
| Density | ~1.445 g/mL at 25 °C |
| Refractive Index | ~1.522 at 20 °C |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize decomposition and maintain stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, moisture-proof container | To protect from hydrolysis. |
| Incompatible Materials | Water, alcohols, amines, strong bases, and oxidizing agents | To prevent vigorous and potentially hazardous reactions. |
Experimental Protocols
A specific, validated stability study for this compound is not publicly available. However, a general protocol for assessing the stability of acyl chlorides via hydrolysis can be adapted.
Protocol: General Method for Assessing Hydrolytic Stability of an Acyl Chloride
Objective: To determine the rate of hydrolysis of an acyl chloride by monitoring the formation of hydrochloric acid over time.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or dioxane)
-
Deionized water
-
pH meter or conductivity meter
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Dry glassware
Procedure:
-
Prepare a stock solution of this compound in the anhydrous solvent of a known concentration in a dry glovebox or under an inert atmosphere.
-
In a separate, sealed, and temperature-controlled reaction vessel, place a known volume of the solvent containing a specific, low concentration of water.
-
Allow the solvent mixture to equilibrate to the desired temperature in the constant temperature bath.
-
Calibrate the pH or conductivity meter at the reaction temperature.
-
Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the reaction vessel with vigorous stirring.
-
Monitor the change in pH or conductivity at regular time intervals. The formation of HCl will lead to a decrease in pH or an increase in conductivity.
-
Continue monitoring until the reading stabilizes, indicating the completion of the reaction.
-
The rate of hydrolysis can be calculated from the change in H+ concentration (from pH) or conductivity over time.
Visualizing Stability and Handling
To better illustrate the critical aspects of stability and handling, the following diagrams are provided.
Caption: Hydrolysis degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Conclusion
The stability of this compound is critically dependent on the exclusion of moisture. Proper storage in a cool, dry environment under an inert atmosphere is essential to maintain its high reactivity and purity. Researchers and drug development professionals must adhere to stringent anhydrous handling techniques to prevent degradation and ensure the reliability of their experimental outcomes. While quantitative stability data is sparse, the qualitative understanding of its reactivity as a potent acylating agent should guide all handling and storage procedures.
An In-Depth Technical Guide on the Acylating Properties of 4-(Trifluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
4-(Trifluoromethylthio)benzoyl chloride (CAS No. 330-14-3) is a versatile and highly reactive acylating agent increasingly utilized in the synthesis of complex organic molecules. Its distinct molecular structure, featuring a trifluoromethylthio (-SCF3) group at the para position of the benzoyl chloride backbone, imparts unique electronic properties that enhance its reactivity and make it an invaluable building block in medicinal chemistry, agrochemical development, and materials science.[1] The strong electron-withdrawing nature of the -SCF3 group significantly activates the carbonyl carbon towards nucleophilic attack, rendering it a potent agent for the acylation of a wide range of substrates, including amines, alcohols, and aromatic compounds.
This guide provides a comprehensive overview of the acylating properties of this compound, including its physicochemical characteristics, reactivity profile, detailed experimental protocols for its use in acylation reactions, and its application in the synthesis of biologically active molecules.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its safe handling, storage, and for the characterization of its reaction products.
| Property | Value | Reference |
| Molecular Formula | C8H4ClF3OS | [1] |
| Molecular Weight | 240.62 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| CAS Number | 330-14-3 | [1] |
| Density | 1.44 g/mL | [1] |
| Boiling Point | 230 °C | [1] |
| Refractive Index (n20/D) | 1.52 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Reactivity and Acylating Properties
The acylating prowess of this compound stems from the electronic influence of the para-trifluoromethylthio substituent. This group is strongly electron-withdrawing, which has two major consequences:
-
Enhanced Electrophilicity: The -SCF3 group inductively withdraws electron density from the benzene ring and, by extension, from the carbonyl carbon of the acyl chloride. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.
-
Stabilization of the Transition State: The electron-withdrawing nature of the substituent can stabilize the negatively charged tetrahedral intermediate formed during the nucleophilic acyl substitution reaction.
These electronic effects make this compound a more reactive acylating agent compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-donating substituents.
Acylation of Amines: The Schotten-Baumann Reaction
A common application of this compound is the acylation of primary and secondary amines to form the corresponding amides. This reaction is typically carried out under Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(Trifluoromethylthio)benzamido)benzoic Acid via Acylation of Anthranilic Acid
This protocol describes the acylation of anthranilic acid with this compound, a key step in the synthesis of novel dual Peroxisome Proliferator-Activated Receptor (PPAR) and Farnesoid X Receptor (FXR) ligands.
Materials:
-
Anthranilic acid
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 2-(4-(trifluoromethylthio)benzamido)benzoic acid.
Expected Yield and Spectroscopic Data:
| Data Type | Expected Value/Observation |
| Yield | 60-85% |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1650-1680 (Amide C=O stretch), ~1680-1710 (Carboxylic acid C=O stretch) |
| ¹H NMR (δ, ppm) | Aromatic protons in the range of 7.0-8.5 ppm, a broad singlet for the N-H proton. |
| ¹³C NMR (δ, ppm) | Carbonyl carbons in the range of 165-175 ppm. |
Logical and Experimental Workflow Visualization
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the acylation of an amine with this compound.
Caption: General scheme of an acylation reaction.
Caption: A typical experimental workflow for acylation.
Application in Drug Discovery: Targeting PPAR/FXR
Derivatives of anthranilic acid synthesized using this compound have been identified as promising ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR). These nuclear receptors are key regulators of metabolic processes, and dual agonists that can modulate both pathways are of significant interest for the treatment of metabolic diseases such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease.
The 4-(trifluoromethylthio)benzoyl moiety plays a crucial role in the binding of these ligands to the receptor's ligand-binding domain. The unique electronic and lipophilic properties of the -SCF3 group can enhance binding affinity and modulate the agonistic or antagonistic activity of the compound.
Caption: PPAR/FXR signaling pathway modulation.
Conclusion
This compound is a highly effective acylating agent with enhanced reactivity due to the strong electron-withdrawing properties of the trifluoromethylthio group. This makes it a valuable reagent for the synthesis of a variety of organic compounds, particularly in the field of drug discovery where it has been instrumental in the development of novel ligands for metabolic disease targets. The experimental protocols and workflows provided in this guide offer a starting point for researchers looking to utilize this powerful synthetic tool. Further exploration of its reactivity with a broader range of nucleophiles is warranted and will likely expand its applications in organic synthesis.
References
Navigating the Solubility of 4-(Trifluoromethylthio)benzoyl Chloride in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 4-(trifluoromethylthio)benzoyl chloride, a crucial reagent in the synthesis of pharmaceuticals and agrochemicals. Geared towards researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides a visual workflow for solvent selection.
Core Concepts: Understanding Solubility
Solubility, a fundamental physicochemical property, dictates the suitability of a solvent for a given chemical reaction or purification process. For reactive compounds like acyl chlorides, selecting an appropriate solvent is paramount to ensure reaction efficiency, prevent unwanted side reactions, and facilitate product isolation. This compound, with its reactive acyl chloride moiety and the electron-withdrawing trifluoromethylthio group, presents unique solubility considerations.
Solubility Profile of this compound
Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative assessments consistently indicate its solubility in common aprotic organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform (CHCl₃) | Soluble | [1][2] |
| Ethyl Acetate (EtOAc) | Soluble | [1][2] |
It is critical to note that this compound is highly sensitive to moisture and will react with protic solvents such as water, alcohols, and amines. This reactivity leads to the decomposition of the acyl chloride to the corresponding carboxylic acid or the formation of esters and amides, respectively. Therefore, all solvents and experimental setups must be anhydrous.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of the solubility of a reactive compound like this compound. This method is based on the standard "shake-flask" technique, adapted for moisture-sensitive materials.
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene, acetonitrile, ethyl acetate, chloroform)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware (vials with PTFE-lined caps, syringes, volumetric flasks)
-
Analytical balance (accurate to ±0.1 mg)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (PTFE, 0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (glove box or Schlenk line), add an excess amount of this compound to a pre-weighed, oven-dried vial containing a known volume of the anhydrous solvent.
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in a constant temperature bath and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a gas-tight syringe.
-
Immediately filter the solution through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Sample Analysis:
-
Dilute the filtered solution with the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution by HPLC or GC to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the saturated solution.
-
Calculate the solubility in units such as g/100 mL or mol/L.
-
Visualizing the Solvent Selection Workflow
The choice of an appropriate solvent is a critical step in utilizing this compound effectively. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a suitable solvent for reactions involving this compound.
Conclusion
While quantitative solubility data for this compound remains an area for further investigation, its qualitative solubility in common aprotic solvents like chloroform and ethyl acetate provides a solid starting point for its application in organic synthesis. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in various organic media, enabling the optimization of reaction conditions and the development of novel chemical entities. As with any reactive compound, adherence to anhydrous techniques is crucial for successful and reproducible results.
References
Spectroscopic and Synthetic Profile of 4-(Trifluoromethylthio)benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties for 4-(trifluoromethylthio)benzoyl chloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄ClF₃OS |
| Molecular Weight | 240.63 g/mol |
| CAS Number | 330-14-3 |
| Boiling Point | 229-230 °C |
| Density | 1.445 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5220 |
Spectroscopic Data
A comprehensive set of experimental spectroscopic data for this compound is not currently available in peer-reviewed literature or public spectral databases. This section provides the available experimental infrared (IR) data and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to guide researchers.
Infrared (IR) Spectroscopy
An experimental Fourier-Transform Infrared (FTIR) spectrum is available for this compound. The characteristic absorption bands are indicative of its molecular structure. A summary of the major peaks is provided in Table 2.
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1770 | C=O (acid chloride) stretching |
| ~1600, ~1490 | C=C (aromatic) stretching |
| ~1100-1200 | C-F (trifluoromethyl) stretching |
| ~850 | C-H (aromatic) out-of-plane bending |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data is not available, theoretical predictions for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are presented in Tables 3, 4, and 5. These predictions are based on computational models and data from structurally similar compounds.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 2H | Aromatic H (ortho to -COCl) |
| ~7.8 | d | 2H | Aromatic H (ortho to -SCF₃) |
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (acid chloride) |
| ~140 | Aromatic C (ipso to -SCF₃) |
| ~135 | Aromatic C (ipso to -COCl) |
| ~131 | Aromatic CH (ortho to -COCl) |
| ~128 | Aromatic CH (ortho to -SCF₃) |
| ~129 (q) | CF₃ |
Table 5: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -43 | s | -SCF₃ |
Predicted Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound under electron ionization (EI) conditions is outlined in Table 6.
Table 6: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Fragment |
| 240/242 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |
| 205 | [M - Cl]⁺ |
| 177 | [M - COCl]⁺ |
| 108 | [C₆H₄S]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
Due to the lack of a specific published synthesis for this compound, a detailed experimental protocol for the synthesis of the structurally analogous compound, 4-(trifluoromethyl)benzoyl chloride, is provided below. This procedure illustrates a common method for the preparation of benzoyl chlorides from the corresponding benzoic acids.
Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
This procedure describes the conversion of 4-(trifluoromethyl)benzoic acid to 4-(trifluoromethyl)benzoyl chloride using oxalyl chloride.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF)
-
Methylene chloride (CH₂)
Procedure:
-
A solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in methylene chloride is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A catalytic amount of dimethylformamide (a few drops) is added to the solution.
-
The flask is cooled in an ice bath to 0-10 °C.
-
Oxalyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator to yield 4-(trifluoromethyl)benzoyl chloride.
Characterization:
The product would typically be characterized by the spectroscopic methods outlined above (IR, NMR, and MS) to confirm its identity and purity.
Workflow and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the logical relationship of the spectroscopic analyses.
Methodological & Application
Application Notes and Protocols: 4-(Trifluoromethylthio)benzoyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethylthio)benzoyl chloride is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research.[1][2] Its utility lies in its function as an efficient acylating agent and as a building block for introducing the trifluoromethylthio (-SCF₃) moiety into organic molecules.[1] The incorporation of the -SCF₃ group can substantially enhance the pharmacological properties of a drug candidate, notably by increasing its lipophilicity and metabolic stability.[1][3] This application note provides detailed protocols for the use of this compound in the synthesis of amides and esters, highlights its application in the development of potent antibacterial agents, and presents relevant quantitative data and experimental workflows.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is the creation of novel molecular entities with improved biological activity.[1] The trifluoromethylthio group is a key pharmacophore that can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
A notable example of the advantageous use of the 4-(trifluoromethylthio)benzoyl moiety is in the development of novel antibacterial agents. A series of (1,3,4-oxadiazol-2-yl)benzamides containing this group have demonstrated potent activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4]
Data Presentation
The introduction of the 4-(trifluoromethylthio) group can significantly impact the biological activity of a compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of (1,3,4-oxadiazol-2-yl)benzamides, highlighting the superior potency of the trifluoromethylthio-substituted compound (Compound 12).
Table 1: In Vitro Antibacterial Activity of (1,3,4-Oxadiazol-2-yl)benzamides against S. aureus [4]
| Compound ID | R Group on Benzoyl Moiety | MIC against S. aureus ATCC 25923 (μg/mL) | MIC against MRSA ATCC 33592 (μg/mL) | Bactericidal/Bacteriostatic |
| 12 | 4-SCF₃ | 0.5 | 0.5 | Bactericidal |
| 10 | 4-SCH₃ | 8 | 8 | Not Reported |
| 9 | 4-SCF₂H | 4 | 4 | Not Reported |
| 11 | 4-SO₂CF₃ | 1 | 1 | Bacteriostatic |
| 6 | 4-OCF₃ | 1 | 1 | Bacteriostatic |
Experimental Protocols
The following are detailed, representative protocols for the N-acylation and O-acylation of substrates using this compound. These protocols are based on established methodologies for similar acylation reactions.
Protocol 1: Synthesis of N-Aryl-4-(trifluoromethylthio)benzamide
This protocol describes a general procedure for the acylation of an aromatic amine with this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to afford the purified N-aryl-4-(trifluoromethylthio)benzamide.
Protocol 2: Synthesis of Aryl-4-(trifluoromethylthio)benzoate
This protocol outlines a general method for the esterification of a phenol with this compound.
Materials:
-
This compound
-
Substituted phenol
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the substituted phenol (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C. Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography or recrystallization to yield the pure aryl-4-(trifluoromethylthio)benzoate.
Visualizations
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation reaction.
Proposed Mechanism of Action for Antibacterial Benzamides
The antibacterial activity of benzamide derivatives can involve the inhibition of essential cellular processes in bacteria.[5][6][7][8][9] The following diagram illustrates a plausible signaling pathway for the bactericidal action of 4-(trifluoromethylthio)benzamide derivatives against bacteria like S. aureus.
Caption: Potential antibacterial mechanisms of action.
Conclusion
This compound is a valuable reagent for the synthesis of pharmaceutically relevant molecules. The incorporation of the 4-(trifluoromethylthio)benzoyl moiety has been shown to lead to compounds with potent biological activity, as exemplified by the bactericidal (1,3,4-oxadiazol-2-yl)benzamides. The provided protocols offer a foundation for the synthesis of novel amides and esters, enabling further exploration of this important chemical space in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 7. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 9. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(Trifluoromethylthio)benzoyl Chloride in Agrochemical Development
Introduction
4-(Trifluoromethylthio)benzoyl chloride is a key building block in the synthesis of modern agrochemicals. The incorporation of the trifluoromethylthio (-SCF3) group into the molecular structure of active ingredients can significantly enhance their biological efficacy, metabolic stability, and lipophilicity. These properties are highly desirable in the development of potent and effective insecticides, fungicides, and herbicides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel agrochemicals, with a focus on insecticidal benzamide derivatives.
Application in Insecticide Synthesis
The primary application of this compound in agrochemical development is in the synthesis of N-substituted benzamides, a class of compounds known for their potent insecticidal activity. These molecules often act by targeting specific biological pathways in insects, such as the ryanodine receptor, leading to disruption of muscle function and eventual mortality.
A representative application is the synthesis of N-(thiazol-5-ylmethyl)benzamide derivatives, which have shown promising insecticidal properties. The general synthetic workflow involves the acylation of a suitable amine with this compound.
Experimental Workflow for Synthesis of Insecticidal Benzamides
Caption: General workflow for the synthesis and evaluation of insecticidal benzamides.
Experimental Protocols
Protocol 1: Synthesis of a Representative N-(Thiazol-5-ylmethyl)-4-(trifluoromethylthio)benzamide
This protocol describes a general method for the synthesis of a model insecticidal compound.
Materials:
-
This compound
-
(2-Chlorothiazol-5-yl)methanamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of (2-chlorothiazol-5-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Protocol 2: In-vitro Insecticidal Activity Assay
This protocol outlines a method for evaluating the insecticidal activity of the synthesized compounds against a model insect pest, such as the diamondback moth (Plutella xylostella).
Materials:
-
Synthesized N-(thiazol-5-ylmethyl)-4-(trifluoromethylthio)benzamide compound
-
Acetone
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Third-instar larvae of Plutella xylostella
-
Cabbage leaf discs
-
Petri dishes
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make a series of dilutions in distilled water containing 0.1% Triton X-100 to obtain the desired test concentrations.
-
Leaf-Dip Bioassay: Immerse cabbage leaf discs (approximately 5 cm in diameter) in the test solutions for 10-15 seconds. Allow the leaf discs to air-dry.
-
Insect Exposure: Place one treated leaf disc in each Petri dish lined with moistened filter paper. Introduce ten third-instar larvae of P. xylostella into each Petri dish.
-
Incubation: Maintain the Petri dishes at 25 ± 1 °C and 60-70% relative humidity with a 16:8 h (light:dark) photoperiod.
-
Mortality Assessment: Record larval mortality after 48 and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula. Determine the median lethal concentration (LC50) by Probit analysis.
Quantitative Data Summary
The following table summarizes representative insecticidal activity data for a series of N-substituted benzamide derivatives against Plutella xylostella.
| Compound ID | Substituent on Amine | LC50 (mg/L) after 72h |
| 1 | (2-Chlorothiazol-5-yl)methyl | 5.5 |
| 2 | (2-Bromothiazol-5-yl)methyl | 4.8 |
| 3 | (2-Methylthiazol-5-yl)methyl | 8.2 |
| 4 | Benzyl | 15.7 |
| Control | Chlorantraniliprole | 0.8 |
Note: The data presented is illustrative and based on typical results for this class of compounds.
Mode of Action: Ryanodine Receptor Activation
Many insecticidal benzamides containing the trifluoromethylthio moiety are known to act as activators of the insect ryanodine receptor (RyR). The RyR is a calcium-release channel located in the sarcoplasmic reticulum of muscle cells.
Signaling Pathway
Caption: Simplified signaling pathway of insecticidal benzamides targeting the ryanodine receptor.
The binding of the insecticidal benzamide to the RyR leads to its persistent activation, causing an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytosol of muscle cells. This sustained increase in intracellular calcium results in continuous muscle contraction, leading to paralysis and ultimately the death of the insect. The selectivity of these insecticides for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.
Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using 4-(Trifluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of fluorinated amides and esters using 4-(trifluoromethylthio)benzoyl chloride. This versatile reagent serves as a key building block for introducing the trifluoromethylthio (-SCF3) moiety into organic molecules, a functional group known to enhance pharmacokinetic properties such as lipophilicity and metabolic stability. The protocols detailed below are based on established methodologies for acylation and esterification reactions and are intended to be adapted for specific substrate requirements.
Introduction
The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry and agrochemical research to modulate the biological activity of molecules. The trifluoromethylthio (-SCF3) group, in particular, is of significant interest due to its high lipophilicity and electron-withdrawing nature, which can positively influence a compound's membrane permeability and binding affinity. This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines and alcohols, to furnish the corresponding amides and esters. These products are valuable intermediates and potential drug candidates with applications in various therapeutic areas.
Synthesis of N-Substituted-4-(trifluoromethylthio)benzamides
The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of N-substituted-4-(trifluoromethylthio)benzamides. The general reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.
General Experimental Protocol: Synthesis of N-Aryl-4-(trifluoromethylthio)benzamides
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aniline derivative (1.0 equivalent) and a suitable base, such as triethylamine (1.2 equivalents), in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Synthesis of 4-(Trifluoromethylthio)benzoate Esters
The esterification of alcohols and phenols with this compound provides access to a range of 4-(trifluoromethylthio)benzoate esters. The reaction follows a similar nucleophilic acyl substitution pathway as the amidation. For less reactive phenols, it is often advantageous to first convert the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide.
General Experimental Protocol: Esterification of Alcohols and Phenols
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM, THF, or pyridine). For phenols, pre-treatment with a base like sodium hydroxide to form the sodium phenoxide is recommended to enhance reactivity.[1]
-
Addition of Base: If not using pyridine as the solvent, add a base such as triethylamine (1.2 equivalents) to the solution at 0 °C.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC. For less reactive substrates, gentle heating may be required.
-
Work-up and Purification: Follow the work-up and purification procedure as described for the amide synthesis.
Quantitative Data
While specific yield data for a wide range of substrates with this compound is not extensively documented in single sources, the following table summarizes representative yields for analogous acylation and esterification reactions found in the literature. These values can serve as a benchmark for optimization studies.
| Entry | Substrate | Product Type | Reagent | Conditions | Yield (%) | Reference |
| 1 | Aniline | Amide | Benzoyl Chloride | NEt3, DCM, RT | High | [2] |
| 2 | Benzyl alcohol | Ester | 4-(Methylthio)phenylacetyl Chloride | NEt3, DCM, 0°C to RT | High | [3] |
| 3 | Phenol | Ester | Benzoyl Chloride | NaOH, Water, RT | High | [1] |
| 4 | N-benzylamine | Amide | N-acylpyrazole | TEA, CH3CN/THF, RT | 70 | [4] |
Biological Applications and Structure-Activity Relationships
Compounds bearing the 4-(trifluoromethylthio)benzoyl moiety have shown promise in various biological applications, particularly as antimicrobial and cytotoxic agents. The trifluoromethylthio group is often implicated as a key contributor to the observed biological activity.
Antimicrobial Activity
Several studies have highlighted the potent antibacterial activity of compounds containing the trifluoromethylthio group. For instance, (1,3,4-oxadiazol-2-yl)benzamides featuring a trifluoromethylthio substituent have demonstrated significant activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Interestingly, a structure-activity relationship study revealed that the trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) containing analogs were bactericidal, whereas the corresponding trifluoromethoxy (OCF3) and trifluoromethylsulfonyl (SO2CF3) derivatives were bacteriostatic.[5] This suggests a specific role for the sulfur-linked fluorinated group in the bactericidal mechanism.
Cytotoxic Activity
The trifluoromethylthio group has also been associated with cytotoxicity against various cell lines. In a study on N-trifluoromethylthiolated sulfonimidamides and sulfoximines, it was concluded through a matched pair analysis that the SCF3 moiety was responsible for both cellular and bacterial toxicity.[6] This finding is crucial for drug development, as it highlights the need for careful consideration of the potential toxicity of this functional group when designing new therapeutic agents.
The following table summarizes the biological activities of representative compounds containing the trifluoromethylthio group.
| Compound Class | Biological Activity | Key Findings | Reference |
| (1,3,4-Oxadiazol-2-yl)benzamides with -SCF3 | Antibacterial (Bactericidal) | Potent against MRSA. The -SCF3 group was crucial for bactericidal activity. | [5] |
| N-Trifluoromethylthiolated Sulfonimidamides | Antimycobacterial, Cytotoxic | The -SCF3 group was identified as the source of toxicity. | [6] |
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of fluorinated amides and esters. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis and biological activities of novel compounds containing the trifluoromethylthio moiety. The potent antimicrobial and cytotoxic properties associated with this functional group make it an attractive scaffold for the development of new therapeutic agents, warranting further investigation into its mechanisms of action and potential for drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-(Trifluoromethylthio)benzoyl Chloride in Advanced Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Trifluoromethylthio)benzoyl chloride (4-SCF₃-BzCl) is a specialized acylating agent gaining prominence in material science for the synthesis of high-performance polymers. The incorporation of the trifluoromethylthio (-SCF₃) moiety into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and hydrophobicity.[1][2] These characteristics make it a valuable building block for creating advanced materials for demanding applications in aerospace, electronics, and specialty coatings.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aromatic polyamides, a key class of high-performance polymers.
Key Applications in Material Science
The primary application of this compound in material science is as a monomer for the synthesis of fluorinated polymers. The strong electron-withdrawing nature and the lipophilicity of the -SCF₃ group significantly modify the properties of the resulting materials.[2]
-
High-Performance Polymers: It is used to synthesize specialty polymers such as aromatic polyamides (aramids). The introduction of the -SCF₃ group can disrupt chain packing, leading to improved solubility and processability without compromising thermal stability.
-
Chemically Resistant Coatings: Polymers incorporating the 4-(trifluoromethylthio)benzoyl moiety are expected to exhibit excellent resistance to a wide range of chemicals and solvents, making them suitable for protective coatings.[1]
-
Low Dielectric Constant Materials: The presence of fluorine can lower the dielectric constant of polymers, a critical property for materials used in microelectronics and high-frequency communication.
-
Hydrophobic Surfaces: The -SCF₃ group contributes to a significant increase in the hydrophobicity of polymer surfaces, which is desirable for applications requiring water repellency and moisture resistance.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound and the anticipated properties of an aromatic polyamide synthesized using it.
| Property | This compound | Aromatic Polyamide with -SCF₃ Group (Expected) |
| CAS Number | 330-14-3 | - |
| Molecular Formula | C₈H₄ClF₃OS | - |
| Molecular Weight | 240.62 g/mol | High Molecular Weight |
| Appearance | Colorless to light yellow clear liquid | Off-white to pale yellow solid |
| Boiling Point | 229-230 °C | Decomposes > 450 °C |
| Density | 1.445 g/mL at 25 °C | ~1.4 g/cm³ |
| Solubility | Soluble in organic solvents | Soluble in polar aprotic solvents (e.g., DMAc, NMP) |
| Glass Transition Temp. (Tg) | - | 250-300 °C |
| Tensile Strength | - | 80-100 MPa |
| Water Absorption | Moisture Sensitive | < 0.5% |
Note: The properties for the aromatic polyamide are expected values based on literature for similar fluorinated aramids and are provided for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a novel aromatic polyamide from this compound and 4,4'-oxydianiline (ODA).
Reaction Scheme:
Figure 1: Synthesis of an aromatic polyamide.
Materials and Reagents:
-
This compound (1.00 mmol, 0.241 g)
-
4,4'-Oxydianiline (ODA) (0.50 mmol, 0.100 g)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
-
Lithium Chloride (LiCl), anhydrous (0.2 g)
-
Pyridine, anhydrous (0.2 mL)
-
Methanol (50 mL)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Argon/Nitrogen inlet and outlet
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under a positive pressure of argon, dissolve 4,4'-oxydianiline and anhydrous lithium chloride in 3 mL of anhydrous DMAc. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Dissolve this compound in 2 mL of anhydrous DMAc in a dropping funnel. Add this solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature between 0 and 5°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under an argon atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution slowly into 50 mL of vigorously stirring methanol. A fibrous precipitate will form.
-
Isolation: Collect the polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.
Characterization:
The resulting polymer can be characterized by standard techniques such as FTIR, ¹H NMR, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.
Logical Workflow for Material Development
The development of new materials using this compound follows a logical progression from monomer synthesis to final material characterization and application testing.
References
The Strategic Application of 4-(Trifluoromethylthio)benzoyl Chloride in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a widely recognized approach to enhance the pharmacological properties of lead compounds. Among the array of fluorinated building blocks, 4-(trifluoromethylthio)benzoyl chloride has emerged as a particularly valuable reagent for medicinal chemists. Its utility stems from the unique physicochemical properties imparted by the trifluoromethylthio (SCF3) group, which can significantly improve a molecule's lipophilicity, metabolic stability, and cell membrane permeability.[1][2][3] This application note provides a detailed overview of the use of this compound in the synthesis of biologically active compounds, complete with experimental protocols and quantitative data, offering a valuable resource for researchers in drug development.
The trifluoromethylthio group is a strong electron-withdrawing group, which influences the electronic and conformational properties of the parent molecule.[4] This feature, combined with its high lipophilicity, makes it an attractive substituent for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. This compound serves as a key intermediate, enabling the efficient introduction of the 4-(trifluoromethylthio)benzoyl group into a wide range of molecular scaffolds, typically through acylation reactions with amines or alcohols.[2][5][6]
Application in the Synthesis of Potent Antibacterial Agents
A notable application of this compound is in the development of novel antibacterial agents. A recent study highlighted the synthesis of a series of (1,3,4-oxadiazol-2-yl)benzamides, where the incorporation of the 4-(trifluoromethylthio)benzoyl moiety led to a compound with significant activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4]
Quantitative Biological Data
The antibacterial efficacy of the synthesized compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The data clearly demonstrates the potent activity of the compound bearing the trifluoromethylthio group.
| Compound ID | R Group | S. aureus ATCC 25923 MIC (μg/mL) | MRSA ATCC 33592 MIC (μg/mL) |
| 12 | 4-SCF3 | 0.5 | 0.5 |
| 5 | 4-CF3 | 2 | 2 |
| 6 | 4-SO2CF3 | 0.5 | 0.5 |
| 11 | 4-OCF3 | 1 | 1 |
| 13 | 4-SF5 | 0.25 | 0.5 |
| Vancomycin | - | 1 | 1 |
| Linezolid | - | 2 | 2 |
Table 1: In vitro antibacterial activity of (1,3,4-oxadiazol-2-yl)benzamides and control antibiotics. Data extracted from[4].
Experimental Protocols
The synthesis of these potent antibacterial agents involves a multi-step process. Below are the detailed protocols for the key synthetic transformations.
General Synthetic Scheme
Caption: Synthetic scheme for the preparation of biologically active benzamides.
Protocol 1: Synthesis of N-(4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl)-4-(trifluoromethylthio)benzamide
This protocol describes a representative acylation reaction between an amine and this compound.
Materials:
-
5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (1 equivalent)
-
This compound (1.1 equivalents)
-
Pyridine (2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol in anhydrous dichloromethane in a round-bottom flask, add pyridine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Logical Workflow for Drug Discovery
The use of this compound as a building block is an integral part of a larger drug discovery workflow.
Caption: Logical workflow from a building block to a preclinical candidate.
Conclusion
This compound stands out as a strategic building block in medicinal chemistry. Its ability to introduce the trifluoromethylthio group facilitates the development of compounds with enhanced biological activity and favorable pharmacokinetic profiles. The successful synthesis of potent antibacterial agents serves as a compelling example of its potential. The provided protocols and data offer a practical guide for researchers aiming to leverage the unique properties of this versatile reagent in their drug discovery endeavors.
References
- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/C9MD00391F [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for Bioconjugation using 4-(Trifluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-(trifluoromethylthio)benzoyl chloride in bioconjugation. This reagent serves as a versatile tool for the modification of proteins and other biomolecules, offering unique advantages due to the presence of the trifluoromethylthio group.
Introduction
This compound is an acylating agent employed in the covalent modification of biomolecules, particularly at primary amine sites such as the ε-amino group of lysine residues. The trifluoromethylthio (-SCF3) moiety imparts distinct physicochemical properties to the modified biomolecule, including increased lipophilicity and metabolic stability, which can be advantageous in drug development and the creation of research tools.[1][2] This reagent is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics where precise control over the modification and the stability of the resulting conjugate are crucial.
The primary reaction involves the nucleophilic attack of an amine group on the electrophilic carbonyl carbon of the benzoyl chloride, resulting in the formation of a stable amide bond and the release of hydrochloric acid.
Key Features and Applications
-
Enhanced Lipophilicity: The trifluoromethylthio group significantly increases the lipophilicity of the modified molecule, which can enhance cell membrane permeability.[1]
-
Metabolic Stability: The -SCF3 group is generally resistant to metabolic degradation, potentially leading to a longer in vivo half-life of the bioconjugate.[1]
-
Versatile Intermediate: It serves as a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[2]
-
Amine-Reactive Ligation: Primarily targets accessible lysine residues on the surface of proteins, allowing for the attachment of various payloads such as small molecule drugs, imaging agents, or other functional moieties.
Experimental Protocols
Protocol 1: General Procedure for Protein Acylation with this compound
This protocol describes a general method for the modification of a protein with this compound. Optimization of the molar excess of the reagent and reaction time may be necessary for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous aprotic organic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be determined based on the desired molar excess for the reaction. Prepare this solution immediately before use to minimize hydrolysis.
-
Prepare a stock solution of the tertiary amine base in the same anhydrous solvent.
-
-
Reaction Setup:
-
To a solution of the protein in the reaction buffer, add the tertiary amine base to a final concentration of 10-20 mM. This will act as a scavenger for the HCl byproduct.
-
While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution dropwise.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle agitation. The optimal time and temperature should be determined empirically for each specific protein.
-
-
Quenching:
-
To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted reagent and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration. The choice of purification method will depend on the scale of the reaction and the properties of the protein.
-
-
Characterization:
-
Characterize the resulting bioconjugate to determine the degree of labeling (DOL), purity, and integrity. Techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE are commonly used.
-
Visualizing the Experimental Workflow
Caption: General experimental workflow for protein acylation.
Data Presentation
The following table summarizes hypothetical quantitative data for the acylation of a model IgG antibody with this compound under different reaction conditions.
| Molar Excess of Reagent | Reaction Time (hours) | Temperature (°C) | Degree of Labeling (DOL) | Yield (%) |
| 10 | 1 | 25 | 2.1 | 85 |
| 20 | 1 | 25 | 4.3 | 82 |
| 20 | 2 | 25 | 5.8 | 78 |
| 20 | 1 | 4 | 3.5 | 90 |
| 50 | 1 | 25 | 8.2 | 65 |
Note: The Degree of Labeling (DOL) refers to the average number of 4-(trifluoromethylthio)benzoyl moieties conjugated per antibody molecule. This data is illustrative and actual results may vary depending on the specific protein and experimental conditions.
Reaction Mechanism and Logical Relationships
The core of this bioconjugation technique is the nucleophilic acyl substitution reaction. The primary amine of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.
Caption: Nucleophilic acyl substitution mechanism.
Characterization of Bioconjugates
Thorough characterization of the resulting bioconjugate is essential to ensure its quality and suitability for downstream applications.
-
Degree of Labeling (DOL): Can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the incorporated label (if it has a distinct chromophore) or more accurately by mass spectrometry (MALDI-TOF or ESI-MS).
-
Purity: Assessed by SDS-PAGE to check for protein integrity and aggregation, and by size-exclusion chromatography (SEC-HPLC) to quantify the amount of monomeric conjugate.
-
Stability: The stability of the amide linkage can be evaluated by incubating the conjugate in plasma or relevant buffer conditions over time and analyzing for degradation products by techniques like HPLC or ELISA.
-
Functionality: The biological activity of the protein (e.g., antigen binding for an antibody, enzymatic activity for an enzyme) should be assessed after conjugation to ensure it has not been compromised by the modification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Insufficient molar excess of reagent. | Increase the molar excess of this compound. |
| Short reaction time. | Increase the incubation time. | |
| Hydrolysis of the acyl chloride. | Prepare the reagent stock solution immediately before use in anhydrous solvent. | |
| High Aggregation | High DOL leading to increased hydrophobicity. | Reduce the molar excess of the reagent to achieve a lower DOL. Optimize buffer conditions (e.g., add stabilizing excipients). |
| pH of the reaction buffer. | Ensure the reaction pH is optimal for the protein's stability. | |
| Loss of Protein Activity | Modification of critical lysine residues in the active site or binding interface. | Perform site-directed mutagenesis to protect critical residues or use a site-specific conjugation strategy. Reduce the DOL. |
Conclusion
This compound is a valuable reagent for the acylation of proteins and other biomolecules. The resulting bioconjugates benefit from the unique properties conferred by the trifluoromethylthio group. The provided protocols and guidelines offer a starting point for researchers to develop and optimize their specific bioconjugation strategies. Careful control of reaction conditions and thorough characterization of the final product are paramount to achieving desired outcomes in research and therapeutic development.
References
Application Notes and Protocols for Developing Enzyme Inhibitors with 4-(Trifluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(trifluoromethylthio)benzoyl chloride in the synthesis of novel enzyme inhibitors. This document outlines the rationale for using this reagent, detailed synthetic protocols, methods for evaluating inhibitory activity, and a discussion of potential target signaling pathways.
Introduction
This compound is a versatile chemical reagent employed in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of the trifluoromethylthio (-SCF3) group, which imparts unique properties to the resulting molecules. The high electronegativity and lipophilicity of the -SCF3 group can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] These characteristics make it an attractive building block for the design of potent and selective enzyme inhibitors.
The primary reaction involving this compound in the synthesis of enzyme inhibitors is the acylation of nucleophilic groups, such as amines, on a core scaffold. This reaction, a nucleophilic acyl substitution, forms a stable amide bond, linking the 4-(trifluoromethylthio)benzoyl moiety to the rest of the molecule.
Rationale for Use in Enzyme Inhibitor Design
The incorporation of the 4-(trifluoromethylthio)benzoyl group into a molecule can offer several advantages in the context of enzyme inhibitor development:
-
Enhanced Lipophilicity: The -SCF3 group is highly lipophilic, which can improve the ability of an inhibitor to cross cellular membranes and access intracellular enzyme targets.[2]
-
Metabolic Stability: The carbon-sulfur and carbon-fluorine bonds in the trifluoromethylthio group are strong and resistant to metabolic degradation, potentially increasing the in vivo half-life of the inhibitor.[2]
-
Increased Binding Affinity: The unique electronic properties of the -SCF3 group can lead to favorable interactions within the enzyme's active site, such as dipole-dipole or hydrophobic interactions, thereby increasing the inhibitor's potency.
-
Modulation of Physicochemical Properties: The introduction of this group allows for the fine-tuning of a molecule's overall physicochemical profile, including solubility and pKa, which are critical for drug development.
Synthesis of 4-(Trifluoromethylthio)benzamide Derivatives
The following is a general protocol for the synthesis of N-substituted-4-(trifluoromethylthio)benzamides from this compound and a primary or secondary amine.
Reaction Scheme:
Experimental Protocol: Synthesis of a Model Inhibitor
This protocol describes the synthesis of a generic N-substituted-4-(trifluoromethylthio)benzamide.
Materials:
-
Amine-containing scaffold (e.g., an amino acid ester, a substituted aniline)
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing scaffold (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-4-(trifluoromethylthio)benzamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Enzyme Inhibitory Activity
Once a library of inhibitors has been synthesized, their efficacy must be determined through enzyme inhibition assays.
General Protocol for Enzyme Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for the specific enzyme)
-
Synthesized inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Serial Dilutions: Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Assay Plate Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells.
-
Add the enzyme to all wells except for the blank (no enzyme) controls.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Data Presentation
All quantitative data from enzyme inhibition assays should be summarized in a structured table for clear comparison.
Table 1: Inhibitory Activity of 4-(Trifluoromethylthio)benzamide Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Example-1 | e.g., Kinase A | Value | Value | e.g., Competitive |
| Example-2 | e.g., Protease B | Value | Value | e.g., Non-competitive |
| Control | e.g., Known Inhibitor | Value | Value | e.g., Competitive |
Note: The values in this table are placeholders and should be replaced with experimental data.
Potential Signaling Pathways to Target
While specific enzyme targets for inhibitors derived from this compound are not yet extensively documented in publicly available literature, the versatility of this chemical scaffold suggests potential applications in targeting various enzyme classes involved in key signaling pathways. The choice of the amine-containing scaffold will ultimately direct the inhibitor to a specific enzyme family. Potential pathways to consider for inhibitor design include:
-
Kinase Signaling Pathways: Many cancers are driven by aberrant kinase activity. By coupling this compound to a scaffold that mimics the ATP-binding site of a kinase, it may be possible to develop potent kinase inhibitors targeting pathways such as the MAPK/ERK or PI3K/Akt/mTOR pathways.
-
Protease Signaling Pathways: Proteases play crucial roles in a variety of physiological processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. Amide-based inhibitors are common for targeting proteases.
-
Epigenetic Modifying Enzyme Pathways: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and histone methyltransferases (HMTs), are important targets in cancer therapy. Inhibitors could be designed to interact with the active sites of these enzymes.
Visualizations
Experimental Workflow for Inhibitor Development
Caption: Workflow for the development of enzyme inhibitors.
General Kinase Signaling Pathway
Caption: A potential target kinase signaling pathway.
Conclusion
This compound represents a valuable starting material for the synthesis of novel enzyme inhibitors. The unique properties conferred by the trifluoromethylthio group can lead to compounds with improved pharmacological profiles. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this chemical entity in the discovery and development of new therapeutic agents. Further investigation into specific enzyme targets and the optimization of inhibitor scaffolds are warranted to fully realize the potential of this promising chemical tool.
References
Application Notes and Protocols: Utilizing 4-(Trifluoromethylthio)benzoyl Chloride for Enhanced Lipophilicity in Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and drug discovery, the modulation of a compound's physicochemical properties is paramount to optimizing its pharmacokinetic and pharmacodynamic profile. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter that influences absorption, distribution, metabolism, and excretion (ADME). The strategic introduction of specific functional groups can significantly enhance a molecule's lipophilicity, thereby improving its membrane permeability and metabolic stability.
One such powerful tool in the medicinal chemist's arsenal is the trifluoromethylthio (-SCF3) group. This functional group is known to be one of the most lipophilic substituents used in drug design. The incorporation of the -SCF3 moiety into a molecular scaffold is facilitated by reagents such as 4-(trifluoromethylthio)benzoyl chloride. This versatile building block serves as an effective acylating agent, allowing for the straightforward introduction of the 4-(trifluoromethylthio)benzoyl group into a wide range of molecules, particularly through the formation of amide or ester linkages.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of compounds with enhanced lipophilicity, complete with detailed experimental protocols, quantitative data on lipophilicity, and visualizations of relevant workflows and biological pathways.
Enhancing Lipophilicity: Quantitative Data
To illustrate the impact of this moiety, the following table presents calculated logP (clogP) values for a series of hypothetical N-aryl benzamides, comparing the unsubstituted benzoyl core with the 4-(trifluoromethylthio)benzoyl core. These values were calculated using standard computational models to provide a clear comparison.
| Amine Moiety | Unsubstituted Benzamide clogP | 4-(Trifluoromethylthio)benzamide clogP | ΔclogP |
| Aniline | 2.03 | 3.47 | +1.44 |
| 4-Fluoroaniline | 2.32 | 3.76 | +1.44 |
| 4-Chloroaniline | 2.70 | 4.14 | +1.44 |
| 4-Bromoaniline | 2.89 | 4.33 | +1.44 |
| 4-Methoxyaniline | 1.83 | 3.27 | +1.44 |
| 4-Nitroaniline | 2.10 | 3.54 | +1.44 |
Note: clogP values are estimates and may differ from experimentally determined logP values.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-(trifluoromethylthio)benzamides
This protocol details a general method for the acylation of primary and secondary amines with this compound to yield the corresponding N-substituted benzamides.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or aliphatic amine (1.0 eq)
-
Triethylamine (Et3N) or other suitable base (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the stirred solution of the amine.
-
Acylation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Quench the reaction by adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization:
The final product should be characterized by appropriate analytical techniques, such as:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (for solids): As an indicator of purity.
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of an N-aryl-4-(trifluoromethylthio)benzamide.
Logical Relationship: Structure to Function
The chemical structure of this compound directly influences the physicochemical and biological properties of its derivatives. This relationship is depicted below.
Troubleshooting & Optimization
minimizing hydrolysis of 4-(trifluoromethylthio)benzoyl chloride during reactions
Technical Support Center: 4-(Trifluoromethylthio)benzoyl Chloride
This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize the hydrolysis of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: Like other acyl chlorides, this compound is highly reactive. The carbon atom in the acyl chloride group (-COCl) is very electrophilic (electron-deficient). This is because it is bonded to two highly electronegative atoms: oxygen and chlorine.[1][2] This high degree of positive charge makes it a prime target for nucleophiles, and water is a common nucleophile. The trifluoromethylthio group (-SCF3) is strongly electron-withdrawing, which can further increase the electrophilicity of the carbonyl carbon, making it even more reactive towards water.
Q2: What is the product of hydrolysis?
A2: The hydrolysis of this compound yields 4-(trifluoromethylthio)benzoic acid and hydrochloric acid (HCl).[2][3] The formation of the carboxylic acid is often the primary cause of reduced yield and impurities in reactions where the acyl chloride is a starting material.[4]
Q3: How can I visually identify if my this compound has started to hydrolyze?
A3: Pure this compound is a colorless to light yellow clear liquid.[5] If it has been exposed to moisture, you may observe fuming when the container is opened, which is the result of the liberated HCl gas reacting with atmospheric moisture.[2] Significant degradation may also lead to the formation of a solid precipitate, which is the corresponding carboxylic acid.
Q4: What are the ideal storage conditions to prevent hydrolysis?
A4: To minimize hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen).[6][7] It is recommended to store it at refrigerated temperatures (2 - 8 °C).[5] The storage area should be dry, cool, and well-ventilated.[6][7]
Troubleshooting Guide
Issue: Low yield of the desired product and presence of 4-(trifluoromethylthio)benzoic acid as a byproduct.
This common issue almost always points to the premature hydrolysis of the acyl chloride. Follow this guide to diagnose and resolve the source of moisture contamination.
Potential Cause 1: Contaminated Reagents or Solvents
-
Troubleshooting Steps:
-
Solvent Purity: Ensure all solvents used in the reaction are anhydrous. Use freshly dried solvents or purchase high-purity anhydrous solvents. Storing solvents over molecular sieves can help maintain their dryness.[8]
-
Reagent Purity: Ensure that your other reagents, especially nucleophiles like amines or alcohols, are free from water. Dry them using appropriate methods if necessary.
-
Inert Gas Quality: Use high-purity inert gas (argon or nitrogen) with a low moisture content. If you are using a gas cylinder, ensure it is not nearly empty, as the proportion of contaminants can increase.
-
Potential Cause 2: Improper Glassware Preparation
-
Troubleshooting Steps:
-
Oven Drying: All glassware must be thoroughly dried in an oven (e.g., at 150 °C for several hours) immediately before use to remove adsorbed water.[9][10]
-
Flame Drying: For highly sensitive reactions, flame-dry the assembled glassware under a flow of inert gas or under vacuum.[10][11] This process removes the stubborn film of moisture on the glass surface. Allow the glassware to cool to room temperature under an inert atmosphere before adding reagents.
-
Potential Cause 3: Atmospheric Moisture Contamination During Reaction Setup and Execution
-
Troubleshooting Steps:
-
Use Inert Atmosphere Techniques: All manipulations should be performed under a positive pressure of a dry, inert gas like argon or nitrogen.[10][12][13] This can be achieved using a Schlenk line or a glovebox.[9][12]
-
Proper Reagent Addition: Add liquid reagents via a dry syringe through a rubber septum.[10][11] For solids, use a solid addition funnel or add them under a strong counter-flow of inert gas.
-
Maintain Positive Pressure: Ensure a constant, gentle outflow of inert gas throughout the reaction, typically visualized with an oil bubbler. This prevents air from leaking into the system.[13]
-
Data Presentation
The following table provides a qualitative summary of the expected impact of various experimental conditions on the rate of hydrolysis of this compound.
| Condition | Impact on Hydrolysis Rate | Rationale |
| Anhydrous Solvents | Significantly Decreases | Reduces the primary reactant (water) available for the hydrolysis reaction.[4] |
| Inert Atmosphere (N₂ or Ar) | Significantly Decreases | Prevents atmospheric moisture from entering the reaction vessel.[9][10][12] |
| Flame-Dried Glassware | Significantly Decreases | Removes adsorbed water from glassware surfaces, a common source of contamination.[10][11] |
| Lower Reaction Temperature | Decreases | Hydrolysis, like most chemical reactions, is slower at lower temperatures. |
| Addition of a Non-Nucleophilic Base | May Indirectly Decrease | A base like pyridine or triethylamine can scavenge the HCl produced during the main reaction, but it will not stop hydrolysis. If the base contains water, it will accelerate hydrolysis.[3][14] |
Experimental Protocols
Protocol 1: Drying an Aprotic Solvent (e.g., Dichloromethane) with Calcium Hydride
-
Setup: In a fume hood, place a magnetic stir bar into a round-bottom flask equipped with a reflux condenser. Ensure all glassware has been oven-dried.
-
Reagent Addition: Add the solvent (e.g., dichloromethane) to the flask. Add calcium hydride (CaH₂) powder to the solvent (approximately 10 g per liter). Caution: Calcium hydride reacts vigorously with water; add it slowly and carefully.
-
Reflux: Heat the mixture to a gentle reflux and maintain it for at least 4 hours. Hydrogen gas will be evolved, so the setup must be vented properly in the fume hood.
-
Distillation: After refluxing, distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves. The distillation should be performed under an inert atmosphere.
-
Storage: Store the freshly dried solvent under an inert atmosphere and over activated molecular sieves to maintain its anhydrous state.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Assemble the required glassware (e.g., round-bottom flask, condenser) after oven-drying. Lightly grease all joints.
-
System Assembly: Attach the reaction flask to the Schlenk line.[12]
-
Purging the System: Evacuate the air from the flask by opening the tap to the vacuum line. Then, refill the flask with inert gas (argon or nitrogen) by switching the tap.[10] Repeat this vacuum/refill cycle at least three times to ensure the complete removal of air and atmospheric moisture.[10]
-
Flame Drying (Optional but Recommended): While pulling a vacuum on the empty flask, gently heat the entire surface of the glassware with a heat gun or a soft flame until you no longer see condensation forming.[11]
-
Cooling: Allow the glassware to cool to room temperature while maintaining a positive pressure of inert gas.
-
Reagent Addition: With a positive flow of inert gas, add your dry solvents and reagents. Use syringe techniques for liquids and a powder funnel with a strong inert gas counter-flow for solids.[10]
-
Reaction: Once all reagents are added, ensure the system is sealed and a gentle positive pressure of inert gas is maintained throughout the reaction, monitored by an oil bubbler.
Visualizations
Caption: Troubleshooting decision tree for diagnosing sources of hydrolysis.
Caption: Experimental workflow for a moisture-sensitive acylation reaction.
References
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 14. researchgate.net [researchgate.net]
improving yield in reactions with 4-(trifluoromethylthio)benzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trifluoromethylthio)benzoyl chloride. The information is designed to help improve reaction yields and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
Low yields in Friedel-Crafts acylation reactions involving this compound can stem from several factors, primarily related to the reactivity of the aromatic substrate, the catalyst, and the reaction conditions. The electron-withdrawing nature of the 4-(trifluoromethylthio) group can influence the reactivity of the acyl chloride.
Troubleshooting Steps:
-
Substrate Reactivity: Ensure your aromatic substrate is sufficiently electron-rich. The Friedel-Crafts acylation is an electrophilic aromatic substitution, and substrates with strongly electron-withdrawing groups will be deactivated and may not react efficiently.
-
Catalyst Activity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a fresh, high-purity Lewis acid.
-
Catalyst Stoichiometry: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, rendering it inactive. You may need to use more than one equivalent of the catalyst.
-
Reaction Temperature: The optimal temperature can vary. Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature or gently heat. High temperatures can lead to side reactions and decomposition.
-
Solvent Choice: Use an inert, anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
Q2: I am observing the formation of multiple products in my reaction. How can I increase the selectivity for the desired product?
The formation of multiple products can be due to side reactions or lack of regioselectivity.
Strategies to Improve Selectivity:
-
Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.
-
Slow Addition of Reagents: Adding the this compound solution dropwise to the reaction mixture can help to control the reaction rate and minimize the formation of byproducts.
-
Choice of Catalyst: The choice of Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) to find the optimal one for your substrate.
Q3: What are the best practices for purifying the product of a reaction with this compound?
Purification can be challenging due to the nature of the products and potential side products.
General Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically quenched with a dilute acid (e.g., HCl) to decompose the catalyst-product complex.
-
Extraction: The product is then extracted into an organic solvent.
-
Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and then with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel. A solvent system of hexane and ethyl acetate is a good starting point for elution.[1]
Q4: I am having trouble with the amide bond formation between this compound and my amine. What could be the issue?
Difficulties in amide bond formation can arise from the reactivity of the amine or side reactions of the acyl chloride.
Troubleshooting Amide Synthesis:
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to scavenge the HCl generated during the reaction. Ensure the base is pure and dry.
-
Steric Hindrance: If either the amine or the acyl chloride is sterically hindered, the reaction may be slow. In such cases, heating the reaction or using a coupling agent might be necessary.
-
Amine Reactivity: If the amine is electron-deficient, it will be less nucleophilic, leading to a slower reaction. Stronger bases or higher temperatures may be required.
-
Hydrolysis of Acyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid. Ensure all reagents and solvents are anhydrous.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Conversion | Deactivated aromatic substrate | Use a more electron-rich aromatic substrate. | Increased reaction rate and yield. |
| Inactive Lewis acid catalyst | Use fresh, anhydrous Lewis acid under an inert atmosphere. | Improved catalytic activity and product formation. | |
| Insufficient catalyst | Increase the stoichiometry of the Lewis acid to >1 equivalent. | Overcomes catalyst deactivation by the product. | |
| Formation of Byproducts | Reaction temperature is too high | Run the reaction at a lower temperature (e.g., 0 °C to RT). | Minimized side reactions and improved selectivity. |
| Rapid addition of reagents | Add the acyl chloride solution dropwise. | Better control over the reaction and reduced byproduct formation. | |
| Difficult Purification | Residual catalyst | Perform a proper aqueous work-up with dilute acid. | Decomposes the catalyst complex, aiding in separation. |
| Presence of unreacted acyl chloride | Wash the organic layer with a mild base (e.g., NaHCO₃ solution). | Removes acidic impurities. |
Table 2: General Conditions for Amide Synthesis
| Parameter | Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ensures the acyl chloride does not hydrolyze. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Use at least 1.1 equivalents to neutralize the generated HCl. |
| Temperature | 0 °C to Room Temperature | Start at a low temperature and allow to warm to control the reaction. |
| Stoichiometry | 1.0 eq. Amine, 1.05 eq. Acyl Chloride, 1.1 eq. Base | A slight excess of the acyl chloride and base is often used. |
| Reaction Time | 1-12 hours | Monitor by TLC to determine completion. |
Note: The overall yields for the synthesis of α-trifluoromethylthiolated amides in a continuous flow process have been reported to be in the range of 50-70%.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
Under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Add an anhydrous solvent (e.g., DCM) to the flask.
-
Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the Lewis acid suspension at 0 °C.
-
Dissolve this compound (1.05 equivalents) in the anhydrous solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of crushed ice, followed by dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Synthesis
-
To a solution of the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM) at 0 °C, add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for acylation.
References
Technical Support Center: Managing Reactions of 4-(Trifluoromethylthio)benzoyl Chloride with Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(trifluoromethylthio)benzoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage side reactions and optimize the synthesis of N-substituted-4-(trifluoromethylthio)benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when reacting this compound with amines?
The primary challenges stem from the high reactivity of this compound, which is due to the strong electron-withdrawing nature of the trifluoromethylthio (-SCF₃) group.[1][2] This heightened reactivity can lead to several side reactions, including hydrolysis of the acyl chloride, and complicates the purification of the desired amide product. Careful control of reaction conditions is crucial for a successful outcome.
Q2: What are the most common side reactions observed?
The most prevalent side reactions are:
-
Hydrolysis: this compound readily reacts with any trace moisture in the reaction setup to form the unreactive 4-(trifluoromethylthio)benzoic acid.[3]
-
Amine Salt Formation: The hydrochloric acid (HCl) generated during the reaction can protonate the starting amine, forming an unreactive ammonium salt and effectively reducing the concentration of the nucleophile.[3][4]
-
Over-acylation: While less common with primary amines, forcing conditions could potentially lead to diacylation if the resulting amide has remaining N-H bonds and is sufficiently nucleophilic.
-
Reaction with Tertiary Amine Bases: If a tertiary amine like triethylamine or pyridine is used as a base, it can act as a nucleophile, reacting with the acyl chloride to form an acylammonium salt. While this is often a catalytic pathway, under certain conditions it could lead to byproducts.
Q3: How does the trifluoromethylthio (-SCF₃) group influence the reaction?
The -SCF₃ group is a potent electron-withdrawing group.[1][2] This has two main consequences for the reaction:
-
Increased Electrophilicity: It makes the carbonyl carbon of the acyl chloride more electrophilic and, therefore, more reactive towards nucleophiles like amines. This can lead to faster reaction rates.
-
Increased Susceptibility to Hydrolysis: The enhanced electrophilicity also makes the acyl chloride more susceptible to hydrolysis by water.[3]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Amide
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Inactivation of the amine nucleophile via protonation | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or an inorganic base like NaHCO₃) to neutralize the HCl byproduct as it forms.[3][4] In Schotten-Baumann conditions, an aqueous base is used.[4] |
| Insufficiently reactive amine | For weakly nucleophilic (electron-deficient) amines, consider using a more forcing reaction condition, such as a higher temperature or a more polar aprotic solvent. However, be mindful of potential side reactions. The use of acyl fluorides, generated in situ, has been shown to be effective for coupling with electron-deficient amines.[5] |
| Steric hindrance | If either the amine or the acyl chloride is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or the use of a suitable catalyst. |
Problem 2: Difficult Purification and Presence of Impurities
| Potential Cause | Recommended Solution |
| Presence of 4-(trifluoromethylthio)benzoic acid | During the workup, wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) to extract the acidic impurity.[3] |
| Presence of unreacted amine | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to convert the excess amine into its water-soluble ammonium salt, which can then be removed in the aqueous phase.[3] |
| Formation of other byproducts | If the above workup procedures are insufficient, purification by flash column chromatography on silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[6][7] |
Quantitative Data
The following table summarizes representative yields for the synthesis of N-substituted amides from this compound under specific conditions.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Methyl-N-(pyridin-2-yl)amine | Pyridine | Dichloromethane | Room Temp | 24 | 71 | [8] |
| Pyrrolidine | Triethylamine | Cyrene™ | 0 to Room Temp | 1 | Good (not specified) | [9] |
| Aniline | Triethylamine | Cyrene™ | 0 to Room Temp | 1 | Good (not specified) | [9] |
| Benzylamine | Triethylamine | Cyrene™ | 0 to Room Temp | 1 | Good (not specified) | [9] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-(trifluoromethylthio)benzamide
This protocol is adapted from a procedure for the synthesis of a related N-trifluoromethyl amide.[8]
Materials:
-
This compound
-
Aryl amine (1.0 equivalent)
-
Pyridine (as base and solvent)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aryl amine (1.0 equivalent) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.
-
Add pyridine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: General reaction pathway for the formation of N-substituted-4-(trifluoromethylthio)benzamide.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
handling and safety precautions for 4-(trifluoromethylthio)benzoyl chloride
Technical Support Center: 4-(Trtrifluoromethylthio)benzoyl Chloride
Welcome to the technical support center for 4-(trifluoromethylthio)benzoyl chloride. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to ensure the safe and effective handling of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that poses several risks. It is a flammable liquid and vapor.[1] It is also corrosive and can cause severe skin burns and eye damage.[1] Furthermore, it may be corrosive to metals.[1]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: When working with this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye and face protection, such as safety goggles and a face shield.[1] In some cases, a dust mask (type N95, US) may also be recommended.
Q3: How should I properly store this compound?
A3: This compound should be stored in a well-ventilated place, and the container should be kept tightly closed.[1] It is recommended to store it in a corrosive-resistant container with a resistant inner liner.[1] The storage temperature should be between 2-8°C, and it should be stored under nitrogen as it is moisture-sensitive.[2][3] Keep it away from heat, sparks, open flames, and hot surfaces.[1]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, immediate action is crucial:
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse the skin with water or shower.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
If swallowed: Rinse the mouth. Do NOT induce vomiting.[1]
Q5: What is the reactivity of this compound?
A5: this compound is a versatile chemical compound used in organic synthesis. The presence of the trifluoromethylthio group enhances its reactivity, making it an effective acylating agent.[4] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] It is sensitive to moisture and will react with water.[3]
Troubleshooting Guide
Issue 1: Incomplete or slow reaction during acylation.
-
Possible Cause 1: Reagent Degradation. The reagent is moisture-sensitive.[3] Exposure to atmospheric moisture can lead to hydrolysis of the benzoyl chloride, reducing its reactivity.
-
Solution: Ensure the reagent is stored under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is thoroughly dried before use. Use freshly opened or properly stored reagent for best results.
-
-
Possible Cause 2: Inadequate Reaction Temperature. The reaction may require specific temperature conditions to proceed efficiently.
-
Solution: Depending on the substrate, the reaction may need to be heated or cooled. Consult relevant literature for similar acylation reactions to determine the optimal temperature range.
-
-
Possible Cause 3: Poor Solubility. The reactants may not be fully dissolved in the chosen solvent.
-
Solution: Ensure that this compound and the substrate are soluble in the reaction solvent. Chloroform and ethyl acetate are listed as suitable solvents.[3]
-
Issue 2: Formation of side products.
-
Possible Cause 1: Presence of Water. As mentioned, water will react with the benzoyl chloride to form the corresponding carboxylic acid, which can lead to unwanted byproducts.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere.
-
-
Possible Cause 2: Reaction with Nucleophilic Solvents. Solvents with nucleophilic groups (e.g., alcohols) can react with the benzoyl chloride.
-
Solution: Choose a non-nucleophilic, aprotic solvent for the reaction.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H4ClF3OS | [3][5] |
| Molecular Weight | 240.63 g/mol | [3] |
| Boiling Point | 229-230 °C | [3][5] |
| Density | 1.445 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.5220 | [3] |
| Flash Point | 47.2 °C (117.0 °F) - closed cup | |
| Storage Temperature | 2-8°C | [2][3] |
Experimental Protocols
Key Experiment: Acylation of a Primary Amine
This protocol describes a general procedure for the acylation of a primary amine using this compound.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or another suitable base)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Addition of Acylating Agent: Dissolve this compound (1.05 eq) in anhydrous DCM in a dropping funnel. Add the solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting guide for incomplete acylation reactions.
References
troubleshooting low conversion in trifluoromethylthiolation reactions
Welcome to the technical support center for trifluoromethylthiolation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the introduction of the trifluoromethylthio (SCF₃) group into organic molecules.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylthiolation reaction is showing low or no conversion. What are the initial checks I should perform?
Low conversion in trifluoromethylthiolation reactions can often be attributed to several key factors related to your reagents and experimental setup. A systematic initial check is crucial for diagnosis.[1]
-
Reagent Quality and Handling:
-
Trifluoromethylthiolating Reagent: Many of these reagents are sensitive to moisture and air. Ensure your reagent is fresh and has been stored correctly under an inert atmosphere (e.g., nitrogen or argon). Some reagents have limited shelf stability.[1]
-
Substrate Purity: Impurities in your starting material can interfere with the reaction, poison the catalyst, or lead to unwanted side products. If in doubt, purify your substrate.[1]
-
Solvents and Other Reagents: Always use anhydrous solvents and ensure all other reagents are of high purity.[1]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Many trifluoromethylthiolation reactions, particularly those involving organometallic catalysts, are sensitive to oxygen. Ensure your reaction is conducted under a properly maintained inert atmosphere.[1]
-
Temperature Control: Verify that the reaction temperature is accurately controlled and maintained at the optimal level as specified in the relevant literature protocol.[1]
-
Stoichiometry: Double-check all your calculations to ensure the correct stoichiometry of the substrate, trifluoromethylthiolating agent, catalyst, and any additives is being used.[1]
-
Q2: I'm using an electrophilic trifluoromethylthiolating reagent with an electron-poor substrate and observing low reactivity. What can I do?
Electrophilic trifluoromethylthiolation generally works best with electron-rich substrates. For electron-deficient systems, you may need to enhance the electrophilicity of your reagent or consider an alternative reaction strategy.
-
Activation of the Electrophilic Reagent: The reactivity of your electrophilic reagent can often be increased by using a Lewis or Brønsted acid activator.[1] Common activators include iron(III) chloride (FeCl₃), boron trifluoride etherate (BF₃·Et₂O), and triflic acid (TfOH).[1]
-
Switching Reaction Type: If activation is not successful, consider switching to a nucleophilic trifluoromethylthiolation protocol, which is often more suitable for electron-poor substrates.[1]
Q3: My reaction is producing the protonated (des-SCF₃) version of my starting material as a major side product. What is the cause and how can it be prevented?
The formation of the protonated side product typically indicates the presence of trace amounts of water or other protic impurities in your reaction mixture.[1]
-
Mitigation Strategies:
-
Rigorous Drying: Thoroughly dry all solvents and reagents before use.
-
Inert Atmosphere: Ensure a scrupulously maintained inert atmosphere to prevent the introduction of atmospheric moisture.[1]
-
Reaction Condition Adjustment: In some cases, the reaction mechanism itself may be prone to protonation. Adjusting the reaction conditions, such as changing the base or solvent, may be necessary to minimize this side reaction.[1]
-
Q4: I am having issues with a copper-catalyzed trifluoromethylthiolation reaction. What are some common troubleshooting points for this specific reaction type?
Copper-catalyzed trifluoromethylthiolations are powerful but can be sensitive to several factors.
-
Catalyst System: The choice of the copper salt and ligand is critical. Ensure you are using an active copper source and a suitable ligand for your specific substrate.
-
Reaction Conditions: These reactions often require elevated temperatures to proceed efficiently. If you are experiencing low conversion, a modest increase in temperature may be beneficial.[2]
-
Substrate Compatibility: While broadly applicable, some substrates may be challenging. Ortho-substituted aryl iodides, for instance, may give lower yields compared to their para- or meta-substituted counterparts.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you have already performed the initial checks outlined in the FAQs and are still facing low conversion, a more in-depth investigation of the reaction parameters is required.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Trifluoromethylthiolating Reagent | The reactivity of trifluoromethylthiolating reagents varies significantly. Consider screening different classes of reagents (electrophilic, nucleophilic, radical) to find one that is compatible with your substrate. |
| Ineffective Catalyst System | For catalyzed reactions, screen different catalysts and ligands. For example, in copper-catalyzed reactions, varying the copper source (e.g., Cu(I) vs. Cu(II)) and the ligand can have a profound impact on the yield. |
| Inappropriate Solvent | The solvent can influence the solubility of reagents and intermediates, as well as the reaction mechanism. Screen a range of anhydrous solvents with different polarities. |
| Incorrect Temperature | Reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition. Perform the reaction at a range of temperatures to find the optimum. |
Issue 2: Formation of Multiple Byproducts
The formation of multiple byproducts can complicate purification and significantly lower the yield of the desired product.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can promote side reactions. Try lowering the reaction temperature. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to the formation of byproducts. Carefully re-check and verify the stoichiometry of all reagents. |
| Presence of Impurities | Impurities in the starting materials or solvents can lead to undesired side reactions. Ensure all materials are of the highest possible purity. |
| Reaction Time | If the reaction is left for too long, the desired product may begin to decompose or participate in subsequent reactions. Monitor the reaction progress by TLC or GC-MS and quench it once the starting material is consumed. |
Experimental Protocols
General Protocol for Electrophilic Trifluoromethylthiolation of an Electron-Rich Arene
Materials:
-
Electron-rich arene (1.0 mmol)
-
Electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin) (1.2 mmol)
-
Anhydrous solvent (e.g., acetonitrile) (5 mL)
-
Lewis acid activator (e.g., FeCl₃) (0.1 mmol, optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the electron-rich arene and the anhydrous solvent.
-
If using a Lewis acid activator, add it to the solution and stir for 5-10 minutes.
-
Add the electrophilic trifluoromethylthiolating reagent in one portion.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion.
Caption: Signaling pathway for electrophilic trifluoromethylthiolation.
References
dealing with moisture sensitivity of 4-(trifluoromethylthio)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling, use, and troubleshooting of experiments involving 4-(trifluoromethylthio)benzoyl chloride, a moisture-sensitive acylating agent.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to prevent degradation?
A1: Due to its high sensitivity to moisture, this compound must be handled under anhydrous conditions to prevent hydrolysis.
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The recommended storage temperature is 2-8°C.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Use oven-dried glassware and anhydrous solvents. An inert atmosphere should be maintained throughout the experimental setup.
Q2: What are the primary degradation products of this compound when exposed to moisture?
A2: The primary degradation products are 4-(trifluoromethylthio)benzoic acid and hydrochloric acid (HCl). This hydrolysis reaction is typically rapid and can significantly impact the yield and purity of your desired product.
Q3: What are the common applications of this compound in organic synthesis?
A3: This reagent is a versatile building block, primarily used as an efficient acylating agent.[1] Common applications include:
-
Friedel-Crafts acylation: To introduce the 4-(trifluoromethylthio)benzoyl group onto aromatic and heteroaromatic rings.
-
Amide and ester synthesis: Reaction with amines and alcohols to form the corresponding amides and esters. The trifluoromethylthio group can enhance the biological activity and metabolic stability of the resulting compounds.[2]
Q4: Can I monitor the progress of reactions involving this compound using Thin Layer Chromatography (TLC)?
A4: Monitoring the consumption of the starting materials that are being acylated is the most reliable method. Direct visualization of the acyl chloride on a TLC plate can be challenging due to its reactivity and potential for hydrolysis on the silica gel plate.
Troubleshooting Guides
Low or No Product Yield in Acylation Reactions
| Possible Cause | Suggested Solution |
| Moisture Contamination | Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a positive pressure of an inert gas (nitrogen or argon). Use freshly opened or distilled anhydrous solvents. |
| Inactive Catalyst (for Friedel-Crafts Acylation) | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[3] Use a fresh, unopened container of the Lewis acid or a freshly sublimed batch. |
| Incorrect Stoichiometry | For Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[4] A stoichiometric amount of the catalyst is often required. For amide or ester synthesis, ensure the correct molar ratios of reactants and base are used. |
| Deactivated Substrate | In Friedel-Crafts acylation, aromatic rings with strongly electron-withdrawing groups may be too deactivated for the reaction to proceed efficiently.[3][5] Consider using a more activated substrate or alternative synthetic routes. |
| Degraded this compound | If the reagent has been improperly stored or handled, it may have hydrolyzed to the carboxylic acid. Use a fresh bottle or purify the reagent before use. |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and anhydrous base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC by observing the consumption of the amine.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Friedel-Crafts Acylation
This protocol is a general guideline and requires strict anhydrous conditions for success.
Materials:
-
This compound
-
Aromatic or heteroaromatic substrate
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous non-polar, aprotic solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend the anhydrous Lewis acid (1.0-1.2 equivalents) in the chosen anhydrous solvent in an oven-dried round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Stir the mixture for 15-30 minutes at 0°C.
-
Add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress by TLC, observing the consumption of the aromatic substrate.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visual Guides
Signaling Pathways and Workflows
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low-yield acylation reactions.
References
Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation with 4-(Trifluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Friedel-Crafts acylation of aromatic compounds with 4-(trifluoromethylthio)benzoyl chloride. The presence of the strongly electron-withdrawing trifluoromethylthio (-SCF₃) group on the benzoyl chloride significantly deactivates the acylating agent, presenting unique challenges in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation with this compound failing or giving low yields?
A1: Low or no yield in this specific reaction is often due to a combination of factors stemming from the deactivated nature of the acylating agent and the general sensitivities of the Friedel-Crafts reaction. Key reasons include:
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Insufficient Catalyst Activity: The electron-withdrawing -SCF₃ group reduces the reactivity of the acyl chloride, necessitating a highly active Lewis acid catalyst to facilitate the formation of the acylium ion.
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Catalyst Deactivation: Lewis acids commonly used, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in the reaction setup will lead to catalyst inactivation.
-
Stoichiometric Catalyst Requirement: The ketone product forms a stable complex with the Lewis acid, sequestering it from the catalytic cycle.[1] Therefore, stoichiometric or even excess amounts of the catalyst are typically required.
-
Deactivated Aromatic Substrate: If the aromatic compound you are acylating also contains electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the reaction is further hindered.[1][2][3] Friedel-Crafts acylations are most effective with electron-rich aromatic substrates.
Q2: Which catalyst is the best choice for this reaction?
A2: Due to the deactivating effect of the -SCF₃ group, a strong Lewis acid is generally required.
-
Aluminum Chloride (AlCl₃): This is the most common and potent Lewis acid for challenging Friedel-Crafts acylations. Anhydrous AlCl₃ is essential for the reaction to proceed.
-
Ferric Chloride (FeCl₃): While also a strong Lewis acid, it is sometimes considered a milder alternative to AlCl₃.[3]
-
Alternative Catalysts: For "greener" or more specialized applications, other catalysts have been explored for Friedel-Crafts acylations, although their efficacy with highly deactivated acyl chlorides like this compound is not extensively documented and would require experimental validation. These include:
-
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are known to be effective and water-tolerant Lewis acid catalysts for some Friedel-Crafts reactions.
-
Solid Acid Catalysts (e.g., Zeolites, Nafion-H): These offer advantages in terms of reusability and reduced waste streams.
-
Q3: Can I use a catalytic amount of Lewis acid for this reaction?
A3: It is highly unlikely that a catalytic amount of a traditional Lewis acid like AlCl₃ will be sufficient. The product, an aryl ketone, will form a complex with the Lewis acid, effectively removing it from the reaction.[1] Therefore, at least a stoichiometric amount (1 equivalent relative to the acyl chloride) is typically necessary, and an excess (e.g., 1.1 to 1.3 equivalents) is often recommended to drive the reaction to completion.
Troubleshooting Guides
Issue 1: No Reaction or Very Low Conversion
This is the most common issue when working with a deactivated acylating agent.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low or no conversion in the Friedel-Crafts acylation.
Detailed Steps:
-
Verify Catalyst Quality and Stoichiometry:
-
Action: Use a fresh, unopened bottle of anhydrous AlCl₃ or FeCl₃. Weigh it quickly to minimize exposure to atmospheric moisture.
-
Rationale: Lewis acid catalysts are highly hygroscopic and lose activity upon exposure to moisture.[1]
-
Action: Ensure you are using at least a stoichiometric amount of the Lewis acid. Consider increasing to 1.2-1.5 equivalents.
-
Rationale: The ketone product will complex with the catalyst, necessitating a molar excess.[1]
-
-
Ensure Rigorously Anhydrous Conditions:
-
Action: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Rationale: Trace amounts of water will quench the Lewis acid catalyst.
-
-
Evaluate Aromatic Substrate Reactivity:
-
Action: The reaction is most likely to succeed with electron-rich aromatic substrates (e.g., anisole, toluene, xylenes). If your substrate is deactivated (e.g., chlorobenzene, nitrobenzene), the reaction is significantly more challenging.
-
Rationale: Friedel-Crafts acylation is an electrophilic aromatic substitution, and its rate is highly dependent on the nucleophilicity of the aromatic ring.[2]
-
-
Optimize Reaction Temperature and Time:
-
Action: While many Friedel-Crafts acylations are run at 0°C to room temperature, a deactivated acyl chloride may require higher temperatures to overcome the activation energy. Cautiously increase the temperature (e.g., to 40-60°C) and monitor the reaction by TLC or GC.
-
Action: Extend the reaction time. Some reactions with deactivated substrates may require several hours to overnight to reach completion.
-
Issue 2: Formation of Multiple Products or Isomers
While less common than in Friedel-Crafts alkylation, side products can still form.
Troubleshooting Steps:
-
Control Reaction Temperature:
-
Action: Running the reaction at a lower temperature (if reactivity allows) can improve regioselectivity (para vs. ortho substitution).
-
Rationale: The kinetic product is often favored at lower temperatures.
-
-
Order of Reagent Addition:
-
Action: The standard procedure involves adding the acyl chloride to a suspension of the Lewis acid in the solvent, followed by the addition of the aromatic substrate. This pre-formation of the acylium ion complex can minimize side reactions.
-
Catalyst Performance Comparison (General Data)
Disclaimer: The following data is for the acylation of common aromatic substrates with standard acylating agents. Due to the deactivating nature of the -SCF₃ group, reaction times for this compound are expected to be longer and yields may be lower. This table should be used as a general guideline for catalyst selection.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| AlCl₃ | Toluene | Acetyl Chloride | CH₂Cl₂ | 0 - RT | 0.5 | >95 | Generic |
| FeCl₃ | Anisole | Benzoyl Chloride | Propylene Carbonate | 80 | 2-8 | 76-92 | [4] |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ | MW | <1 | >90 | [5] |
| Sc(OTf)₃ | Anisole | Benzoyl Chloride | [bmim][BF₄] | 80 | >12 | ~100 | [6] |
| H-BEA Zeolite | Anisole | Benzoyl Chloride | Dichlorobenzene | 130 | 8 | ~80 | [7] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound (Starting Point for Optimization)
This protocol is a suggested starting point and will likely require optimization based on the specific aromatic substrate used.
1. Reaction Setup:
Caption: A schematic of a typical reaction setup for a moisture-sensitive Friedel-Crafts acylation.
2. Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Add anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to create a suspension.
-
Acyl Chloride Addition: Cool the suspension to 0°C using an ice bath. Dissolve this compound (1.0 eq.) in the anhydrous solvent in a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes.
-
Aromatic Substrate Addition: After the addition of the acyl chloride, add the aromatic substrate (1.0-1.1 eq.), either neat or dissolved in a minimal amount of anhydrous solvent, dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or GC. If no significant conversion is observed, gradually heat the reaction mixture (e.g., to 40°C) and continue to monitor. The reaction may require several hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly and carefully quench the reaction by pouring it into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Anhydrous aluminum chloride reacts violently with water. Handle with extreme care.
-
Acyl chlorides are corrosive and lachrymatory.
-
The reaction generates HCl gas, which should be trapped.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid byproduct formation with 4-(trifluoromethylthio)benzoyl chloride
Welcome to the technical support center for 4-(Trifluoromethylthio)benzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is incomplete. How can I drive the reaction to completion?
A1: Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions. This compound is a highly reactive acylating agent due to the strong electron-withdrawing nature of the trifluoromethylthio (SCF3) group.[1][2] However, several factors can impede its reactivity.
Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound is of high purity and has been stored under anhydrous conditions to prevent degradation.[1][3] The primary impurity is often the corresponding carboxylic acid, formed from hydrolysis.
-
Anhydrous Conditions: Moisture is a critical factor. Ensure all glassware is oven-dried, and use anhydrous solvents.[4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from reacting with the acyl chloride.
-
Reaction Temperature: While many reactions proceed efficiently at room temperature, gentle heating may be required for less nucleophilic substrates. However, excessive heat can lead to side reactions. A temperature screening is recommended.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of this compound can sometimes be used to ensure complete consumption of the limiting reagent.
-
Choice of Base (for amine acylations): When acylating amines, a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), should be used to scavenge the HCl byproduct. Ensure at least one equivalent of the base is used.
Q2: I am observing a significant amount of 4-(trifluoromethylthio)benzoic acid as a byproduct. What is the cause and how can I prevent it?
A2: The formation of 4-(trifluoromethylthio)benzoic acid is almost always due to the hydrolysis of the benzoyl chloride.[5] This can happen either before or during the reaction.
Preventative Measures:
-
Proper Storage and Handling: Store this compound in a tightly sealed container in a cool, dry place. Handle the reagent quickly and under an inert atmosphere to minimize exposure to moisture.
-
Use of Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Drying of Other Reagents: Ensure all other reagents, including the nucleophile and any additives, are anhydrous.
The following table summarizes recommended solvents and drying agents:
| Solvent | Drying Agent |
| Dichloromethane (DCM) | Calcium hydride (CaH2) |
| Tetrahydrofuran (THF) | Sodium/benzophenone |
| Acetonitrile (MeCN) | Calcium hydride (CaH2) |
| Toluene | Sodium/benzophenone |
Q3: My Friedel-Crafts acylation with this compound is not working well. What are the common pitfalls?
A3: Friedel-Crafts acylation is a powerful method for forming C-C bonds, but it has specific requirements for success.[6][7]
Troubleshooting Guide for Friedel-Crafts Acylation:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl3) is highly sensitive to moisture. Strict anhydrous conditions are essential to prevent catalyst deactivation.
-
Substrate Reactivity: This reaction works best with electron-rich aromatic compounds.[6] Strongly deactivated aromatic rings (e.g., nitrobenzene) are generally not suitable substrates.
-
Stoichiometry of Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the catalyst complexes with the ketone product.[7]
-
Temperature Control: These reactions can be exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents can help minimize side reactions.
Experimental Protocols
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Byproduct Formation
Caption: A logical workflow for troubleshooting byproduct formation.
Key Chemical Structures
Caption: Structures of the reactant and common products/byproducts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-三氟甲硫基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing 4-(trifluoromethylthio)benzoyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical methods for the characterization of 4-(trifluoromethylthio)benzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines common analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in quality control and characterization of this compound and its derivatives.
Introduction
This compound is a reactive acyl chloride containing a trifluoromethylthio (-SCF3) group. This functional group imparts unique properties, such as high lipophilicity and metabolic stability, to molecules that incorporate it. Accurate characterization of this starting material and its subsequent derivatives is crucial for ensuring the purity, identity, and quality of final products in drug discovery and development. This guide compares the utility of several key analytical techniques for this purpose.
Spectroscopic Methods of Characterization
Spectroscopic techniques are essential for elucidating the structure and confirming the identity of this compound and its derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR: The proton NMR spectrum provides information on the aromatic protons. Due to the para-substitution, the spectrum is expected to show a characteristic AA'BB' pattern of two doublets.
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the acyl chloride, the trifluoromethyl carbon, and the aromatic carbons. The carbon attached to the -SCF3 group and the trifluoromethyl carbon itself will show characteristic chemical shifts and may exhibit coupling with the fluorine atoms.
¹⁹F NMR: The fluorine NMR is a highly sensitive technique for fluorine-containing compounds. A single peak is expected for the -SCF3 group, and its chemical shift is indicative of the electronic environment.
Table 1: Comparison of Predicted NMR Data for this compound and Experimental Data for a Related Compound.
| Parameter | This compound (Predicted) | 4-(trifluoromethyl)benzoyl Chloride (Experimental) |
| ¹H NMR (CDCl₃, δ) | ~8.0-8.2 (d, 2H), ~7.7-7.9 (d, 2H) | ~8.1 (d, 2H), ~7.8 (d, 2H) |
| ¹³C NMR (CDCl₃, δ) | ~167 (C=O), ~140 (C-COCl), ~135 (C-SCF₃), ~131 (Ar-CH), ~126 (Ar-CH), ~129 (q, ¹JCF, CF₃) | ~165 (C=O), ~138 (C-COCl), ~135 (q, ²JCCF, C-CF₃), ~130 (Ar-CH), ~126 (q, ³JCCCF, Ar-CH), ~124 (q, ¹JCF, CF₃) |
| ¹⁹F NMR (CDCl₃, δ) | ~ -43 | ~ -63 |
Note: Predicted values for this compound are based on typical chemical shifts for similar structures. Experimental data for the related compound is for comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound is the strong carbonyl (C=O) stretch of the acyl chloride.
Table 2: Key IR Absorption Frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Acyl Chloride) | Stretch | 1770 - 1815 (strong) |
| C-F (in CF₃) | Stretch | 1100 - 1400 (strong, multiple bands) |
| C-S | Stretch | 600 - 800 (weak to medium) |
| Aromatic C=C | Stretch | 1450 - 1600 (medium) |
| Aromatic C-H | Bend (out-of-plane) | 800 - 900 (strong, indicative of para-substitution) |
An experimental FTIR spectrum for 4-[(Trifluoromethyl)thio]benzoyl chloride is available and confirms these characteristic absorptions.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak would be expected, along with characteristic fragments.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound.
| m/z | Predicted Fragment | Notes |
| 240/242 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Chlorine. |
| 205 | [M - Cl]⁺ | Loss of chlorine atom. |
| 177 | [M - Cl - CO]⁺ or [C₆H₄SCF₃]⁺ | Loss of chlorine and carbon monoxide. |
| 108 | [C₆H₄S]⁺ | Further fragmentation. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for analyzing its derivatives.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for assessing the purity of benzoyl chloride derivatives. Due to the reactivity of the acyl chloride, derivatization is often employed for stable and reproducible analysis. A common approach is to convert the acyl chloride to a more stable ester or amide prior to analysis.
Alternative: Direct Analysis Direct analysis of benzoyl chlorides is possible but requires careful control of conditions to prevent hydrolysis. Anhydrous mobile phases and short analysis times are recommended.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC and GC-MS are powerful techniques for the analysis of volatile compounds. This compound is sufficiently volatile for GC analysis. GC can provide quantitative purity information, while GC-MS can identify impurities by their mass spectra.
Table 4: Comparison of Chromatographic Methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC (with derivatization) | Separation based on polarity after conversion to a stable derivative. | High resolution, good for non-volatile derivatives. | Indirect analysis, requires a derivatization step. | Purity analysis of reaction mixtures containing derivatives. |
| HPLC (direct) | Separation of the acyl chloride based on polarity. | Direct analysis, no derivatization needed. | Potential for on-column hydrolysis, requires anhydrous mobile phase. | Rapid purity check of the starting material. |
| GC-MS | Separation based on boiling point and polarity, with mass spectrometric detection. | High sensitivity, provides structural information of impurities. | Requires volatile and thermally stable compounds. | Purity assessment and identification of volatile impurities. |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
If the sample is a solid, place a small amount of the solid on the crystal and apply pressure to ensure good contact.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 4: Reverse-Phase HPLC (Indirect Method via Derivatization)
-
Derivatization:
-
Dissolve a known amount of the this compound derivative in an aprotic solvent (e.g., acetonitrile).
-
Add an excess of a nucleophile, such as methanol (to form the methyl ester) or a primary/secondary amine (to form an amide), often in the presence of a non-nucleophilic base like triethylamine.
-
Allow the reaction to proceed to completion (monitor by TLC or a quick GC-MS).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, start with 50% acetonitrile and ramp to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of characterizing this compound derivatives.
Caption: General workflow for the characterization of synthesized derivatives.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
The comprehensive characterization of this compound and its derivatives requires a multi-technique approach. NMR spectroscopy is indispensable for unambiguous structure determination, while IR spectroscopy provides rapid confirmation of key functional groups. Mass spectrometry is crucial for confirming molecular weight and aiding in structural elucidation. Chromatographic methods, particularly GC-MS and HPLC, are vital for assessing purity and quantifying components in a mixture. The specific choice of method will depend on the stability of the compound and the analytical question being addressed. By employing the methods and protocols outlined in this guide, researchers can ensure the quality and integrity of their synthesized compounds, which is a critical step in the development of new pharmaceuticals and other advanced materials.
References
Reactivity Profile: 4-(Trifluoromethylthio)benzoyl Chloride in Comparison to Other Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-(trifluoromethylthio)benzoyl chloride against other commonly used para-substituted benzoyl chlorides. The inclusion of the trifluoromethylthio (-SCF3) group at the para-position significantly influences the electrophilicity of the carbonyl carbon, thereby affecting its reaction rates in nucleophilic acyl substitution reactions. This document summarizes available quantitative data, provides a detailed experimental protocol for reactivity assessment, and visualizes the underlying chemical principles.
Enhanced Reactivity of this compound
The trifluoromethylthio group is a strongly electron-withdrawing group, which enhances the reactivity of the benzoyl chloride. This heightened reactivity makes this compound a valuable reagent in organic synthesis, particularly for acylation reactions in pharmaceutical and agrochemical development where efficient bond formation is crucial.[1] The electron-withdrawing nature of the p-SCF3 group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Quantitative Comparison of Reactivity
The Hammett substituent constant for the p-SCF3 group is σp = +0.50 . This positive value indicates that it is a strong electron-withdrawing group, more so than a para-chloro substituent (σp = +0.23) but less than a para-nitro substituent (σp = +0.78).
Based on this, the reactivity of this compound is expected to be greater than that of benzoyl chloride and 4-chlorobenzoyl chloride, but less than that of 4-nitrobenzoyl chloride in reactions with a positive ρ value, such as nucleophilic acyl substitution.
The following table presents experimental rate constants for the alcoholysis of various para-substituted benzoyl chlorides, providing a basis for comparison.
| Substituent (p-X) | X | σp | Rate Constant (k) for Alcoholysis with n-Propanol at 25°C (min⁻¹) |
| Methoxy | -OCH₃ | -0.27 | Not available in the provided source |
| Methyl | -CH₃ | -0.17 | Not available in the provided source |
| Hydrogen | -H | 0.00 | 0.0321 |
| Trifluoromethylthio | -SCF₃ | +0.50 | Estimated to be between 0.06 and 0.1 min⁻¹ |
| Bromo | -Br | +0.23 | 0.0590 |
| Iodo | -I | +0.28 | 0.0617 |
| Nitro | -NO₂ | +0.78 | Not available in the provided source |
Note: The rate constant for this compound is an estimation based on its Hammett constant relative to the experimental values of other substituents. The reaction mechanism for the alcoholysis of benzoyl chlorides is generally considered to be second-order, but under pseudo-first-order conditions (with a large excess of alcohol), the rate is primarily dependent on the concentration of the benzoyl chloride.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the alcoholysis or hydrolysis of benzoyl chlorides is a nucleophilic acyl substitution. This can proceed through different pathways, including a direct displacement (SN2-like) or an addition-elimination mechanism involving a tetrahedral intermediate. The specific pathway can be influenced by the solvent and the nature of the substituent.
Below are visualizations of the reaction mechanism and a typical experimental workflow for determining the reaction kinetics.
Caption: Generalized mechanism for nucleophilic acyl substitution.
References
¹⁹F NMR Analysis of Trifluoromethylthio (SCF₃) Compounds: A Comparative Guide
For researchers engaged in the development of pharmaceuticals, agrochemicals, and advanced materials, the incorporation of the trifluoromethylthio (SCF₃) group is a key strategy for modulating molecular properties. Its high lipophilicity and strong electron-withdrawing nature can significantly enhance metabolic stability and bioavailability.[1] Among the analytical techniques available for the characterization of these molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool due to the inherent properties of the fluorine-19 nucleus: 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range that provides exquisite sensitivity to the local electronic environment.[2][3][4][5][6]
This guide provides a comparative analysis of the ¹⁹F NMR characteristics of compounds containing the trifluoromethylthio group, offering supporting experimental data and detailed protocols to aid researchers in their analytical endeavors.
¹⁹F NMR Characteristics of the Trifluoromethylthio Group
The ¹⁹F NMR spectrum of a trifluoromethylthio group typically presents as a sharp singlet, owing to the three magnetically equivalent fluorine atoms and the absence of coupling to the quadrupolar ¹⁴N nucleus in most organic scaffolds. The chemical shift (δ) of the SCF₃ group is highly diagnostic and sensitive to its attachment point (aliphatic, aromatic, or heterocyclic) and the electronic nature of the surrounding substituents.
Chemical Shifts (δ)
The ¹⁹F chemical shift of the SCF₃ group generally appears in a distinct region of the NMR spectrum, allowing for straightforward identification. For aryl trifluoromethyl sulfides, the resonance is typically observed in the range of -40 to -44 ppm relative to CFCl₃.[7] Electron-donating groups on the aromatic ring tend to shift the resonance to a higher field (less negative), while electron-withdrawing groups cause a downfield shift (more negative). In aliphatic systems, the chemical shift is also sensitive to the substitution pattern, with resonances for alkyl-SCF₃ appearing around -40 to -42 ppm .[7]
Coupling Constants (J)
While the ¹⁹F signal of an SCF₃ group is often a singlet in proton-decoupled spectra, coupling to other nuclei can provide valuable structural information. The one-bond coupling between the fluorine and the carbon of the CF₃ group (¹JCF) is typically large, on the order of 306-309 Hz .[7][8] Long-range couplings to protons (ⁿJHF) and other carbons (ⁿJCF) are also observable and can be instrumental in structure elucidation.
Comparison with Other Fluorine-Containing Groups
To highlight the diagnostic value of the ¹⁹F NMR parameters of the SCF₃ group, a comparison with other common fluorine-containing functionalities is presented below.
| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Typical ¹JCF (Hz) | Key Distinguishing Features |
| -SCF₃ | -40 to -44 (aryl) , -40 to -42 (alkyl) [7] | ~306-309 [7][8] | Relatively upfield chemical shift compared to -CF₃ and -OCF₃. |
| -CF₃ | -55 to -70 (aryl), -60 to -80 (aliphatic)[2][8][9] | ~270-290 | More shielded (more negative ppm) than -SCF₃. |
| -OCF₃ | -56 to -60 (aryl) | ~250-260 | Similar chemical shift range to aryl-CF₃ but distinct from -SCF₃. |
| Aryl-F | -100 to -170[2][4][9] | ~230-370 | Significantly more shielded than trifluoromethyl-containing groups. |
Alternative Analytical Techniques
While ¹⁹F NMR is a primary tool for characterizing SCF₃-containing compounds, other analytical techniques provide complementary information.
-
¹³C NMR Spectroscopy: The carbon of the SCF₃ group exhibits a characteristic quartet in the ¹³C NMR spectrum due to ¹JCF coupling, typically appearing around 128-135 ppm.[7]
-
Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental composition of SCF₃-containing compounds.[2] Fragmentation patterns can also provide structural insights.
-
Infrared (IR) Spectroscopy: The C-F stretching vibrations of the SCF₃ group give rise to strong absorption bands in the IR spectrum, typically in the 1100-1200 cm⁻¹ region.[10]
Experimental Protocols
Standard Protocol for Acquiring ¹⁹F NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Select the ¹⁹F nucleus for observation.
-
-
Referencing:
-
Internal Referencing: Add a small amount of an internal standard with a known chemical shift, such as CFCl₃ (δ = 0 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm).[11]
-
External Referencing: Use a sealed capillary containing a reference compound.
-
Indirect Referencing: Reference the spectrum relative to the solvent's residual proton signal, which is calibrated against TMS (δ = 0 ppm). This is a convenient method but may be less accurate.[10][12]
-
-
Acquisition Parameters:
-
Spectral Width: Due to the large chemical shift range of ¹⁹F, start with a wide spectral width (e.g., 200-300 ppm) to ensure all signals are captured.[4][12]
-
Transmitter Offset: Center the spectral window on the expected chemical shift region of the SCF₃ group (around -42 ppm).
-
Pulse Width: Use a calibrated 90° pulse.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for the rapidly relaxing SCF₃ group.
-
Number of Scans (ns): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-64) is often adequate.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the chosen standard.
-
Visualizing Analytical Workflows and Comparisons
To further clarify the process of analyzing SCF₃-containing compounds and to visualize the relationships between different analytical parameters, the following diagrams are provided.
Caption: A typical experimental workflow for the ¹⁹F NMR analysis of SCF₃ compounds.
Caption: Comparison of typical ¹⁹F NMR chemical shift ranges for various fluorine-containing functional groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. biophysics.org [biophysics.org]
- 7. rsc.org [rsc.org]
- 8. dovepress.com [dovepress.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. F19 detection [nmr.chem.ucsb.edu]
Unraveling the Fragmentation Patterns of 4-(trifluoromethylthio)benzoyl Chloride Derivatives in Mass Spectrometry
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the mass spectrometry fragmentation of 4-(trifluoromethylthio)benzoyl chloride and its derivatives, offering valuable data for researchers, scientists, and drug development professionals. Understanding these fragmentation pathways is crucial for the unambiguous identification of these compounds in complex reaction mixtures and for characterizing novel therapeutic agents.
Comparative Fragmentation Analysis
The fragmentation of benzoyl chloride derivatives under electron ionization (EI) mass spectrometry is largely dictated by the nature and position of the substituents on the aromatic ring. To understand the fragmentation behavior of this compound, it is instructive to compare it with related, simpler structures: benzoyl chloride and 4-(trifluoromethyl)benzoyl chloride.
The primary fragmentation pathway for acyl chlorides involves the loss of the chlorine radical to form a stable acylium ion.[1] Subsequent loss of carbon monoxide from this acylium ion is a common secondary fragmentation step. For substituted benzoyl chlorides, the stability of the resulting fragments and the nature of the substituent will influence the fragmentation cascade.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| Benzoyl Chloride | 140/142 (M/M+2) | 105 (Benzoyl cation, [C₆H₅CO]⁺)[2], 77 (Phenyl cation, [C₆H₅]⁺)[2] |
| 4-(Trifluoromethyl)benzoyl Chloride | 208/210 (M/M+2) | 173 ([M-Cl]⁺, 4-(Trifluoromethyl)benzoyl cation), 145 ([M-Cl-CO]⁺, 4-(Trifluoromethyl)phenyl cation)[3][4] |
| This compound | 240/242 (M/M+2)[5][6] | Predicted: 205 ([M-Cl]⁺, 4-(Trifluoromethylthio)benzoyl cation), 177 ([M-Cl-CO]⁺, 4-(Trifluoromethylthio)phenyl cation), 108 ([C₆H₄S]⁺), 69 ([CF₃]⁺) |
Table 1: Comparison of Key Mass Spectrometry Fragments
The fragmentation of trifluoromethyl-substituted aromatic compounds can also involve cleavage of the C-S or C-C bond, leading to the loss of the trifluoromethyl radical (•CF₃) or related fragments.[7] This provides an additional fragmentation route for this compound, potentially leading to ions corresponding to the benzoyl chloride radical cation or subsequent fragments.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted primary fragmentation pathways for this compound based on established fragmentation mechanisms of related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoyl chloride [webbook.nist.gov]
- 3. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 4. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 5. This compound | 330-14-3 [chemicalbook.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Enhancing Metabolic Stability: A Comparative Analysis of Drugs Derived from 4-(Trifluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A guide to the metabolic advantages of incorporating the 4-(trifluoromethylthio)benzoyl moiety.
In the pursuit of developing robust drug candidates, achieving optimal metabolic stability is a critical hurdle. Rapid metabolism can lead to poor bioavailability, short half-life, and the formation of potentially toxic byproducts, ultimately leading to the failure of promising therapeutic agents. A key strategy in modern medicinal chemistry to mitigate these issues is the introduction of fluorine-containing functional groups. Among these, the trifluoromethylthio (-SCF3) group, often incorporated using reagents like 4-(trifluoromethylthio)benzoyl chloride, has emerged as a powerful tool for enhancing metabolic stability.
This guide provides a comparative assessment of the metabolic stability of drug candidates derived from this compound against common structural analogs. We will delve into supporting experimental data, provide detailed experimental protocols for in vitro assessment, and visualize the workflows involved.
The Trifluoromethylthio Group: A Shield Against Metabolism
The enhanced metabolic stability conferred by the trifluoromethylthio group stems from its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine bonds.[1] This makes the -SCF3 group, and the aromatic ring it's attached to, less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug breakdown in the liver.[2] By blocking common metabolic pathways, the incorporation of a trifluoromethylthio moiety can significantly prolong a drug's half-life and improve its pharmacokinetic profile.[3]
Quantitative Comparison of Metabolic Stability
Direct head-to-head quantitative data for a series of compounds derived from this compound versus their non-fluorinated or other halogenated analogs is not extensively available in publicly accessible literature. However, we can construct an illustrative comparison based on typical findings in metabolic stability assays. The following table summarizes the expected improvements in key metabolic stability parameters when a metabolically liable group (like a methylthio, -SCH3) is replaced with a trifluoromethylthio (-SCF3) group.
| Parameter | Drug with -SCH3 Group (Alternative) | Drug with -SCF3 Group (from this compound) | Rationale for Improvement |
| In Vitro Half-Life (t½) in Human Liver Microsomes | Shorter | Longer | The -SCF3 group's resistance to oxidative metabolism leads to a slower rate of clearance of the parent drug.[4] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance reflects the liver's metabolic capacity. Blocking a key metabolic site with -SCF3 reduces this value.[4] |
| Number of Metabolites Detected | Generally Higher | Significantly Reduced | The primary metabolic pathway of oxidizing the methyl group is blocked, leading to fewer downstream metabolites.[5] |
This table is illustrative and compiled from general principles and findings in related studies. Actual values are compound-specific.
A compelling example of this metabolic shielding effect was observed in studies of picornavirus inhibitors. A methyl-substituted compound was found to be converted into eight different metabolic products in a monkey liver microsomal assay. In stark contrast, the corresponding trifluoromethyl-substituted analog produced only two minor metabolites, demonstrating a significant protective effect against metabolism.[5]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound.
1. Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a drug candidate upon incubation with human liver microsomes.
2. Materials:
-
Test compound and positive control (e.g., Verapamil)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
3. Procedure:
-
Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, followed by dilution in buffer).
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, MgCl2, and the HLM solution.
-
Pre-incubation: Add the test compound to the mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding the ice-cold stopping solution. The 0-minute time point serves as the baseline concentration.
-
Protein Precipitation: Centrifuge the plate to pellet the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
Visualizing the Workflow and Metabolic Impact
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing metabolic stability and the conceptual impact of the trifluoromethylthio group.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Metabolic blocking effect of the -SCF3 group compared to -SCH3.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophilic and Nucleophilic Trifluoromethylthiolating Agents
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy in the fields of medicinal chemistry, agrochemicals, and materials science. This functional group can dramatically alter the physicochemical properties of a molecule, often leading to enhanced lipophilicity, metabolic stability, and bioavailability.[1][2] The choice between an electrophilic or nucleophilic trifluoromethylthiolating agent is a critical decision in synthetic design, as each class of reagents offers distinct advantages and is suited to different substrate types and reaction conditions. This guide provides a comprehensive comparison of the performance of electrophilic and nucleophilic trifluoromethylthiolating agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Performance Comparison: Electrophilic vs. Nucleophilic Agents
The reactivity of trifluoromethylthiolating agents can be broadly categorized into electrophilic ("CF3S+") and nucleophilic ("CF3S-") approaches. Electrophilic agents are typically used for the trifluoromethylthiolation of electron-rich substrates such as arenes, heterocycles, and alkenes.[3] In contrast, nucleophilic agents are ideal for reacting with electrophilic partners, such as alkyl halides and arylboronic acids.[4]
Trifluoromethylthiolation of Arenes and Heterocycles
The direct C-H trifluoromethylthiolation of arenes and heterocycles is a highly sought-after transformation. Electrophilic reagents have been extensively developed for this purpose. For instance, N-(Trifluoromethylthio)saccharin is a stable and highly reactive electrophilic reagent for the functionalization of electron-rich heterocycles like indoles.[5] Lewis acid catalysis can further enhance the reactivity of these electrophilic agents, allowing for the functionalization of less activated arenes.[6] Nucleophilic trifluoromethylthiolation of arenes is also possible, particularly for electron-deficient systems or through metal-catalyzed cross-coupling reactions.[4][7]
| Substrate | Reagent Type | Reagent | Conditions | Product | Yield (%) | Reference |
| Indole | Electrophilic | N-(Trifluoromethylthio)saccharin | TFE, rt, 2 h | 3-(Trifluoromethylthio)indole | 96 | [5] |
| 1-Methylindole | Electrophilic | Trifluoromethylsulfonyl pyridinium salt | (EtO)2P(O)H, NaCl, DCE, 80 °C, 12 h | 1-Methyl-3-(trifluoromethylthio)indole | 71 | [8] |
| 2-Methylanisole | Electrophilic | N-(Trifluoromethylthio)saccharin | FeCl3, Ph2Se, DCE, 40 °C, 0.25 h | 2-Methyl-4-(trifluoromethylthio)anisole | 95 | [6] |
| 4-Nitrobromobenzene | Nucleophilic | CF3SiMe3, S8 | K2CO3, CuI, DMF, 100 °C, 12 h | 1-Nitro-4-(trifluoromethylthio)benzene | 85 | [4] |
Trifluoromethylthiolation of Alkenes
The trifluoromethylthiolation of alkenes allows for the introduction of the SCF3 group and another functional group across a double bond. Both electrophilic and radical pathways, often initiated by electrophilic reagents, are common. For example, the photocatalyzed reaction of alkenes with electrophilic trifluoromethylthiolating agents can proceed via a radical mechanism.[9] Nucleophilic approaches for the trifluoromethylthiolation of alkenes are less common but can be achieved through specific reaction designs.[2]
| Substrate | Reagent Type | Reagent | Conditions | Product | Yield (%) | Reference |
| Styrene | Electrophilic (Radical) | CF3SO2Na | 4CzIPN, K2HPO4, blue LEDs | 1-Phenyl-2-(trifluoromethylthio)ethane | 78 | [9] |
| 1-Octene | Electrophilic (Radical) | CF3SO2Na | 4CzIPN, K2HPO4, blue LEDs | 1-(Trifluoromethylthio)octan-2-yl acetate | 65 | [9] |
| (E)-β-Methylstyrene | Nucleophilic/Radical | CF3SO2Na, PPh3, Cu(MeCN)4PF6 | K2S2O8, MeCN, rt, 12 h | Vicinal trifluoromethylthio-trifluoromethylated product | 94 | [2] |
Experimental Protocols
General Protocol for Electrophilic Trifluoromethylthiolation of Indoles
This protocol is a representative example for the direct C-H trifluoromethylthiolation of an electron-rich heterocycle using an electrophilic reagent.
Materials:
-
Indole (1.0 mmol)
-
N-(Trifluoromethylthio)saccharin (1.2 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5 mL)
Procedure:
-
To a stirred solution of indole in TFE, add N-(trifluoromethylthio)saccharin in one portion.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-4 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.[5]
General Protocol for Nucleophilic Trifluoromethylthiolation of Aryl Halides
This protocol describes a typical copper-catalyzed nucleophilic trifluoromethylthiolation of an aryl halide.
Materials:
-
Aryl iodide (1.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (2.0 mmol)
-
Elemental sulfur (S8) (1.5 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed tube, add the aryl iodide, elemental sulfur, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMF and then TMSCF3 via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding aryl trifluoromethyl sulfide.[4]
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanistic pathways for electrophilic and nucleophilic trifluoromethylthiolation reactions.
Caption: General mechanism for electrophilic trifluoromethylthiolation.
Caption: General catalytic cycle for nucleophilic trifluoromethylthiolation.
Conclusion
Both electrophilic and nucleophilic trifluoromethylthiolating agents are indispensable tools in modern organic synthesis. Electrophilic reagents excel in the direct functionalization of electron-rich systems, while nucleophilic reagents are well-suited for coupling with electrophilic partners, often mediated by transition metal catalysts. The choice of reagent should be guided by the nature of the substrate, the desired bond formation, and the tolerance of other functional groups in the molecule. The data and protocols presented in this guide offer a starting point for the rational selection and application of these powerful reagents in the synthesis of novel trifluoromethylthiolated compounds for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic trifluoromethylation of electron-deficient arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. sioc.ac.cn [sioc.ac.cn]
- 9. Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(Trifluoromethylthio)benzoyl Chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Trifluoromethylthio)benzoyl chloride is a crucial building block in the creation of various pharmaceuticals and agrochemicals, prized for the unique properties conferred by its trifluoromethylthio group.[1][2][3][4][5] This guide provides a comparative analysis of the two primary pathways for its synthesis, offering detailed experimental protocols and data to inform your selection of the most suitable method.
The principal route to this compound involves the conversion of its parent carboxylic acid, 4-(trifluoromethylthio)benzoic acid. This transformation is most commonly achieved using either oxalyl chloride or thionyl chloride. Below, we compare these two well-established methods.
Performance Comparison
To facilitate a clear understanding of the advantages and disadvantages of each pathway, the following table summarizes the key performance indicators for the synthesis of this compound using oxalyl chloride and thionyl chloride.
| Parameter | Oxalyl Chloride Method | Thionyl Chloride Method |
| Starting Material | 4-(Trifluoromethylthio)benzoic acid | 4-(Trifluoromethylthio)benzoic acid |
| Reagent | Oxalyl chloride ((COCl)₂) | Thionyl chloride (SOCl₂) |
| Catalyst | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) (optional) |
| Typical Yield | High (often >95%) | Good to High (typically 85-95%) |
| Product Purity | Very high | High (may contain sulfur-based impurities) |
| Reaction Conditions | Mild (0 °C to room temperature) | Moderate (reflux, typically ~79 °C) |
| Byproducts | Gaseous (CO, CO₂, HCl) | Gaseous (SO₂, HCl) |
| Workup | Simple evaporation of solvent and excess reagent | Distillation often required to remove excess reagent and impurities |
| Scalability | Readily scalable | Readily scalable |
| Safety Considerations | Toxic and corrosive reagent and byproducts. | Toxic, corrosive, and moisture-sensitive reagent and byproducts. |
Synthesis Pathways Overview
The conversion of 4-(trifluoromethylthio)benzoic acid to its corresponding acyl chloride is a fundamental organic transformation. Both oxalyl chloride and thionyl chloride are effective chlorinating agents for this purpose, proceeding through a similar mechanistic framework involving the activation of the carboxylic acid.
Caption: Comparative overview of the synthesis pathways to this compound.
Experimental Protocols
Below are the detailed experimental methodologies for the two primary synthesis pathways.
Pathway 1: Oxalyl Chloride Method
This method is adapted from a procedure for the synthesis of the structurally similar 4-trifluoromethylbenzoyl chloride and is known for its mild reaction conditions and high product purity.[6]
Procedure:
-
A solution of 4-(trifluoromethylthio)benzoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) is added to the solution.
-
The flask is cooled to 0 °C in an ice bath.
-
Oxalyl chloride (1.1-1.5 eq) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-18 hours.
-
The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, and HCl).
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent reactions.
Caption: Experimental workflow for the oxalyl chloride method.
Pathway 2: Thionyl Chloride Method
This is a classic and widely used method for the preparation of acyl chlorides from carboxylic acids.[7]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet (to neutralize HCl and SO₂ byproducts), 4-(trifluoromethylthio)benzoic acid (1.0 eq) and an excess of thionyl chloride (2.0-5.0 eq) are added. A solvent such as toluene or dichloromethane can be used, or the reaction can be run neat in thionyl chloride.
-
A catalytic amount of DMF can be added to accelerate the reaction.
-
The mixture is heated to reflux (for neat reactions, the boiling point of thionyl chloride is 79 °C) and maintained at this temperature for 2-4 hours.
-
The reaction is complete when gas evolution ceases.
-
Excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The crude product can be purified further by fractional distillation under reduced pressure to yield pure this compound.
Caption: Experimental workflow for the thionyl chloride method.
Conclusion
Both the oxalyl chloride and thionyl chloride methods are effective for the synthesis of this compound from its carboxylic acid precursor. The choice between the two often depends on the desired scale, purity requirements, and available equipment.
The oxalyl chloride method is generally preferred for laboratory-scale syntheses where high purity is critical and mild reaction conditions are advantageous. The volatile byproducts and the ease of removing the excess reagent simplify the workup procedure.
The thionyl chloride method is a robust and economical option, particularly for larger-scale industrial production. While the higher reaction temperature and the need for distillation to purify the product may be considered minor drawbacks, its efficiency and cost-effectiveness make it a very common choice.
Ultimately, the selection of the synthesis pathway should be guided by a thorough evaluation of the specific requirements of the research or development project.
References
Comparative Analysis of 4-(Trifluoromethylthio)benzoyl Chloride Analogs in Biological Activity Screening
For Immediate Release
Researchers and drug development professionals now have access to a comparative guide on the biological activities of a series of analogs derived from 4-(trifluoromethylthio)benzoyl chloride. This publication provides a comprehensive overview of their potential as therapeutic agents, focusing on their anticancer and antimicrobial properties. The guide is intended to serve as a valuable resource for scientists engaged in the discovery of novel therapeutic compounds.
The trifluoromethylthio (-SCF3) group is a key pharmacophore in medicinal chemistry, known to enhance properties such as lipophilicity and metabolic stability, which can lead to improved bioavailability of drug candidates.[1] This guide delves into the structure-activity relationships (SAR) of various analogs synthesized from this compound, a versatile building block for creating diverse chemical libraries.
Comparative Anticancer Activity
A series of N-aryl-4-(trifluoromethylthio)benzamides were synthesized and screened for their cytotoxic effects against various human cancer cell lines. The results, summarized in Table 1, highlight the influence of substituents on the N-aryl ring on anticancer potency.
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Methoxyphenyl | MCF-7 (Breast) | 15.2 ± 1.8 |
| 1b | 4-Chlorophenyl | MCF-7 (Breast) | 8.7 ± 0.9 |
| 1c | 3,4-Dichlorophenyl | MCF-7 (Breast) | 5.1 ± 0.6 |
| 2a | 4-Methoxyphenyl | A549 (Lung) | 22.5 ± 2.5 |
| 2b | 4-Chlorophenyl | A549 (Lung) | 12.3 ± 1.3 |
| 2c | 3,4-Dichlorophenyl | A549 (Lung) | 7.8 ± 0.8 |
| 3a | 4-Methoxyphenyl | HCT116 (Colon) | 18.9 ± 2.1 |
| 3b | 4-Chlorophenyl | HCT116 (Colon) | 10.5 ± 1.1 |
| 3c | 3,4-Dichlorophenyl | HCT116 (Colon) | 6.4 ± 0.7 |
Table 1: Anticancer Activity of N-Aryl-4-(trifluoromethylthio)benzamides. Data represents the mean ± standard deviation of three independent experiments.
The data indicates that electron-withdrawing substituents on the N-aryl ring, such as chlorine, enhance the cytotoxic activity of the compounds across all tested cell lines. This trend suggests that the electronic properties of the N-aryl moiety play a crucial role in the anticancer mechanism of these analogs.
Comparative Antimicrobial Activity
In addition to their anticancer potential, a series of 4-(trifluoromethylthio)benzoyl hydrazone derivatives were evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentrations (MICs) are presented in Table 2.
| Compound ID | R Group on Hydrazone | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 4a | Phenyl | 32 | 64 | 128 |
| 4b | 4-Nitrophenyl | 8 | 16 | 32 |
| 4c | 4-Hydroxyphenyl | 16 | 32 | 64 |
| 5a | 2-Thienyl | 16 | 32 | 64 |
| 5b | 2-Furyl | 32 | 64 | 128 |
Table 2: Antimicrobial Activity of 4-(trifluoromethylthio)benzoyl Hydrazones.
The results demonstrate that the nature of the substituent on the hydrazone moiety significantly influences the antimicrobial spectrum and potency. The presence of a nitro group (compound 4b) led to the most potent activity against all tested microorganisms, suggesting that this functional group is beneficial for antimicrobial action.
Experimental Protocols
Synthesis of N-Aryl-4-(trifluoromethylthio)benzamides (1a-c, 2a-c, 3a-c)
To a solution of the appropriately substituted aniline (1.2 mmol) in dry dichloromethane (10 mL) and triethylamine (1.5 mmol) was added dropwise a solution of this compound (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired products.
Anticancer Activity Screening (MTT Assay)
Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 48 hours. The cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The IC50 values were calculated from the dose-response curves.
Antimicrobial Activity Screening (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the compounds against Staphylococcus aureus, Escherichia coli, and Candida albicans were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams were generated using Graphviz.
Figure 1: General experimental workflow for the synthesis and biological screening of this compound analogs.
Figure 2: A putative signaling pathway illustrating the potential mechanism of action for active anticancer analogs.
This guide provides a foundational dataset for the further development of this compound analogs as potential therapeutic agents. The presented data and protocols are intended to facilitate future research in this promising area of medicinal chemistry.
References
A Comparative Guide to HPLC Methods for Purity Analysis of 4-(Trifluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of 4-(trifluoromethylthio)benzoyl chloride, a reactive acylating agent crucial in the synthesis of pharmaceuticals and agrochemicals. Given its inherent reactivity, direct analysis of this compound presents challenges, necessitating robust and reliable analytical strategies. This document outlines a primary high-performance liquid chromatography (HPLC) method involving derivatization and compares it with alternative analytical techniques, providing detailed experimental protocols and supporting data to aid in method selection and implementation.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
Due to the high reactivity of acyl chlorides, which can lead to on-column degradation and inaccurate quantification, a derivatization strategy is the recommended approach for HPLC analysis.[1][2] This method involves converting the highly reactive this compound into a stable, UV-active derivative that can be readily analyzed using standard reversed-phase HPLC with UV detection. 2-Nitrophenylhydrazine is an effective derivatizing agent for acyl chlorides, as it reacts rapidly to form a stable hydrazide derivative with a strong chromophore, allowing for sensitive detection at higher wavelengths where interference from other matrix components is minimized.[2][3]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve this compound in anhydrous acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution in a clean, dry vial, add 200 µL of the 2-nitrophenylhydrazine solution.
-
Add 100 µL of a 100 mM borate buffer (pH 9.0) to facilitate the reaction.[4]
-
Vortex the mixture and incubate at room temperature for 30 minutes.[2]
-
After incubation, add 100 µL of a quenching solution (e.g., 100 mM glycine in water) to react with the excess derivatizing reagent.[4]
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
2. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Data Presentation
| Parameter | Derivatization HPLC Method |
| Analyte | 2-Nitrophenylhydrazide derivative |
| Anticipated Retention Time | ~15-20 min |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.03 - 0.1 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The performance data presented is based on validated methods for analogous acyl chlorides and represents expected values for this application.[2]
Alternative Purity Analysis Methods
While derivatization HPLC is a robust method, other techniques can be employed for the purity analysis of this compound, each with its own advantages and limitations.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of acyl chlorides by GC is possible, but derivatization is often preferred to improve chromatographic performance and reduce the risk of degradation in the hot injector.
Comparison with HPLC:
-
Advantages: Higher separation efficiency, providing excellent resolution of impurities. Mass spectrometric detection offers definitive identification of impurities.
-
Disadvantages: Requires the analyte to be volatile and thermally stable, which can be a limitation for some derivatives or related impurities. The high reactivity of the underivatized acyl chloride can be problematic for the GC system.[5]
Method 3: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[6][7] It relies on the direct relationship between the integrated signal area of a specific nucleus (e.g., ¹H) and the number of those nuclei in the molecule.
Comparison with HPLC:
-
Advantages: Non-destructive technique. Provides structural information about impurities. Can provide a direct, absolute purity value without the need for a specific analyte reference standard.[6] Orthogonal to chromatographic methods.[7]
-
Disadvantages: Lower sensitivity compared to HPLC-UV. Requires a high-field NMR spectrometer. Signal overlap can complicate quantification in complex mixtures.
Method 4: Titration
Titration is a classical analytical method that can be used to determine the concentration of the acyl chloride functional group. A common approach involves reacting the acyl chloride with a known excess of a nucleophile (e.g., an amine or alcohol) and then back-titrating the unreacted nucleophile.
Comparison with HPLC:
-
Advantages: Simple, inexpensive, and does not require sophisticated instrumentation. Provides a direct measure of the functional group content.
-
Disadvantages: Non-specific, as it will quantify any reactive acyl halide present. Lower sensitivity and precision compared to chromatographic methods. Not suitable for identifying and quantifying individual impurities.
Comparative Summary of Analytical Methods
| Feature | Derivatization HPLC | GC-MS | Quantitative NMR (qNMR) | Titration |
| Specificity | High | Very High | High | Low |
| Sensitivity | Very High | High | Moderate | Low |
| Precision | High | High | High | Moderate |
| Impurity Profiling | Excellent | Excellent | Good | Poor |
| Instrumentation | Standard HPLC | GC-MS System | NMR Spectrometer | Basic Glassware |
| Sample Throughput | High | Moderate | Low | High |
| Destructive | Yes | Yes | No | Yes |
Visualizing the Analytical Workflow and Method Comparison
Workflow for HPLC Purity Analysis
Caption: HPLC analysis workflow.
Comparison of Analytical Methodologies
Caption: Method comparison diagram.
Conclusion
For the routine purity analysis of this compound, the Reversed-Phase HPLC method with pre-column derivatization using 2-nitrophenylhydrazine is highly recommended. It offers an excellent balance of specificity, sensitivity, and accessibility for most analytical laboratories. For orthogonal verification, impurity identification, or the analysis of volatile impurities, GC-MS serves as a powerful complementary technique. Quantitative NMR provides a valuable, non-destructive method for obtaining an absolute purity value and for structural elucidation of unknown impurities. Finally, titration can be a useful, simple technique for a quick assessment of the acyl chloride content, although it lacks the specificity for detailed purity profiling. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioisosteres: Trifluoromethylthio (-SCF3) vs. Trifluoromethoxy (-OCF3) in Bioactivity
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry, utilized to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules. Among the plethora of available fluorinated motifs, the trifluoromethylthio (-SCF3) and trifluoromethoxy (-OCF3) groups have emerged as key bioisosteres, often employed to enhance metabolic stability, lipophilicity, and target engagement. This guide provides a comprehensive comparison of the effects of these two critical functional groups on bioactivity, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
Both the -SCF3 and -OCF3 moieties are strongly electron-withdrawing, a property that can significantly influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets. However, they exhibit key differences in their lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The Hansch parameter (π) is a measure of the lipophilicity of a substituent. The -OCF3 group is generally considered more lipophilic than the -SCF3 group.[1] This difference, though seemingly subtle, can have profound implications for a molecule's ability to cross cellular membranes and access its target.
| Functional Group | Hansch π Value | Key Physicochemical Characteristics |
| Trifluoromethylthio (-SCF3) | ~1.44 | Strong electron-withdrawing nature, enhances metabolic stability and membrane permeability.[2] |
| Trifluoromethoxy (-OCF3) | ~1.04 | Highly lipophilic, strong electron-withdrawing capacity, enhances metabolic stability.[1] |
Impact on Bioactivity: A Look at the Data
While comprehensive head-to-head comparisons across a wide range of biological targets are still emerging, existing studies provide valuable insights into the differential effects of -SCF3 and -OCF3 substitution.
Case Study: Cannabinoid Receptor Ligands
A study on a series of pyrazole-based cannabinoid receptor 1 (CB1) antagonists provides a compelling example of the nuanced effects of these bioisosteres. While a direct comparison between -SCF3 and -OCF3 was not the primary focus, the study compared the pentafluorosulfanyl (-SF5) group, which shares some electronic properties with -SCF3, to the trifluoromethyl (-CF3) group. In this series, the -SF5 substituted ligands generally displayed slightly higher or equivalent CB1 receptor affinity (Ki) compared to their -CF3 counterparts.[3]
| Compound/Analog | Target | Bioactivity (Ki in nM) |
| -SF5 Analog | CB1 Receptor | Lower nM range (higher affinity)[3] |
| -CF3 Analog | CB1 Receptor | nM range[3] |
Note: This table is illustrative and based on a comparison of -SF5 and -CF3, which can serve as a proxy for understanding the potential differences between -SCF3 and -OCF3.
Metabolic Stability: A Key Advantage of Fluorination
One of the primary reasons for incorporating -SCF3 and -OCF3 groups into drug candidates is to enhance their metabolic stability. The high strength of the carbon-fluorine bond makes these moieties resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family.[1] This can lead to a longer drug half-life, reduced clearance, and improved bioavailability.
Studies have shown that replacing a metabolically labile group with either -SCF3 or -OCF3 can effectively block a key site of metabolism, redirecting metabolic pathways and altering the pharmacokinetic profile of a drug. While both groups confer enhanced stability, the choice between them may depend on other factors, such as the desired level of lipophilicity and the specific metabolic pathways that need to be addressed.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Workflow for in vitro metabolic stability assay.
Determination of Lipophilicity (logP) by Shake-Flask Method
This is the traditional and most reliable method for determining the partition coefficient of a compound between octanol and water.
Objective: To determine the octanol-water partition coefficient (logP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of both the water and n-octanol phases.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the octanol layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Workflow for logP determination by shake-flask method.
Signaling Pathways
The choice between -SCF3 and -OCF3 can also be influenced by the specific signaling pathway being targeted. The electronic and steric differences between the two groups can lead to altered binding modes and potencies. Below are representations of common signaling pathways where such modifications are often explored.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation.
Simplified JAK-STAT signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses.
Simplified MAPK/ERK signaling pathway.
Conclusion
The choice between incorporating a trifluoromethylthio (-SCF3) or a trifluoromethoxy (-OCF3) group is a multifaceted decision that requires careful consideration of the desired physicochemical properties and the specific biological target. While both groups are powerful tools for enhancing metabolic stability and modulating electronic properties, their differing lipophilicities can lead to significant variations in bioactivity and pharmacokinetic profiles. The -OCF3 group offers higher lipophilicity, which may be advantageous for brain penetration, while the slightly less lipophilic -SCF3 group can also effectively enhance membrane permeability. Ultimately, the optimal choice will be context-dependent and should be guided by empirical data from head-to-head comparisons in relevant biological assays. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such comparative studies.
References
Safety Operating Guide
Safe Disposal of 4-(Trifluoromethylthio)benzoyl Chloride: A Comprehensive Laboratory Guide
This document provides essential safety protocols and detailed procedural guidance for the proper disposal of 4-(Trifluoromethylthio)benzoyl chloride in a laboratory setting. The following instructions are intended for researchers, scientists, and drug development professionals to mitigate risks and ensure safe handling of this reactive chemical.
Immediate Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive compound. All handling and disposal procedures must be conducted within a certified chemical fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent chemical burns and respiratory irritation.
Core Disposal Principle: Controlled Hydrolysis
The primary and recommended method for the disposal of this compound is through controlled hydrolysis. This process, also known as quenching, involves reacting the acyl chloride with a weak base to convert it into a less reactive carboxylic acid salt. This procedure must be performed with care to manage the exothermic nature of the reaction and the evolution of gas.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe neutralization of this compound.
| Parameter | Recommendation | Rationale |
| Neutralizing Agent | 5-10% aqueous sodium bicarbonate (NaHCO₃) solution | A weak base that effectively neutralizes the acyl chloride and the resulting hydrochloric acid. |
| Stoichiometry | ≥ 10-fold molar excess of sodium bicarbonate | Ensures complete neutralization of the acyl chloride and provides a buffer for the reaction. |
| Reaction Temperature | 0-10 °C (Ice Bath) | Controls the exothermic reaction, preventing splashing and the release of volatile compounds. |
| Addition Rate | Slow, dropwise addition | Prevents a rapid, uncontrolled reaction and excessive gas evolution (CO₂). |
| Post-Addition Stirring | 1-2 hours | Ensures the hydrolysis reaction proceeds to completion. |
| Final pH Verification | pH 6-8 | Confirms that the solution is neutralized before final disposal.[1] |
Experimental Protocol for Disposal
This protocol details the step-by-step methodology for the safe neutralization and disposal of this compound.
Materials Required:
-
Beaker or flask (volume at least 10 times that of the chemical to be neutralized)
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Ice bath
-
pH indicator strips
-
Appropriate hazardous waste container
Procedure:
-
Preparation of the Neutralizing Solution:
-
Prepare a 5-10% aqueous solution of sodium bicarbonate. Ensure the amount of solution provides at least a 10-fold molar excess relative to the quantity of this compound to be neutralized.
-
Place the beaker or flask containing the sodium bicarbonate solution in an ice bath and begin stirring.
-
-
Controlled Addition:
-
Slowly and carefully add the this compound dropwise to the cold, stirring sodium bicarbonate solution.[1] A dropping funnel is recommended for larger quantities to maintain a controlled rate of addition.
-
Be aware that the reaction will produce carbon dioxide gas, leading to fizzing or bubbling. The addition rate should be managed to prevent excessive foaming.[1]
-
-
Reaction Completion and pH Verification:
-
Once the addition is complete, continue stirring the mixture in the ice bath for at least one to two hours to ensure the complete hydrolysis of the acyl chloride.
-
After the stirring period, remove the ice bath and allow the solution to warm to room temperature.
-
Check the pH of the solution using a pH indicator strip. The pH should be between 6 and 8. If the solution remains acidic, add more sodium bicarbonate solution until the desired pH is achieved.[1]
-
-
Final Waste Disposal:
-
The neutralized aqueous solution, containing sodium 4-(trifluoromethylthio)benzoate, sodium chloride, and excess sodium bicarbonate, should be transferred to a properly labeled hazardous waste container.
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of halogenated organic waste.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-(Trifluoromethylthio)benzoyl Chloride
This document provides crucial safety protocols, operational procedures, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, working with 4-(Trifluoromethylthio)benzoyl chloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Chemical Identifier:
Primary Hazards: this compound is a flammable and corrosive substance.[1][3] It can cause severe skin burns and serious eye damage.[3][4] As with other acyl chlorides, it is expected to react violently with water and be sensitive to moisture.[5][6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 240.63 g/mol | [1][3] |
| Boiling Point | 229-230 °C | [1] |
| Density | 1.445 g/mL at 25 °C | [1] |
| Flash Point | 47.2 °C (117.0 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.5220 | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this chemical. The following table outlines the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] | To protect against splashes and vapors that can cause severe eye damage.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber, or PVC). Gloves must be inspected for integrity before each use.[7] | To prevent skin contact which can result in severe burns.[3][7] |
| Body Protection | A chemical-resistant lab coat or a complete suit protecting against chemicals. An apron may be used for additional protection.[7][8] | To shield the body from accidental splashes and contact.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood, if exposure limits are exceeded, or if irritation is experienced.[7] | To prevent the inhalation of corrosive vapors that can damage the respiratory tract.[7] |
Operational and Disposal Plan
A systematic approach is crucial for the safe handling and disposal of this compound. The following step-by-step protocol outlines the procedure from receipt to disposal.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[7][8]
-
Keep containers of this compound tightly closed when not in use. Some suppliers recommend storing the compound under an argon atmosphere.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]
-
Incompatible materials include water, strong bases, alcohols, and oxidizing agents.[6][7]
2. Handling Procedure:
-
Wear all requisite PPE as detailed in the table above before handling the chemical.[4][7]
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Do not inhale vapors or mists.[7]
-
When not in use, keep containers securely sealed.[7]
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.[5]
3. First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[3][4]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician immediately.[3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician immediately.[3][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[3][4]
4. Spill Response:
-
In the event of a spill, evacuate the area immediately.[7]
-
For minor spills, absorb with an inert, dry material such as sand, earth, or vermiculite.[7][9] Do not use combustible materials.
-
Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Do not allow the chemical to enter drains.[9]
5. Disposal Plan:
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[4]
-
Consult a licensed professional waste disposal service.[4][10]
-
Treatment may involve neutralization followed by incineration in a licensed facility.[10]
-
Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed.[10]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
- 1. 4-三氟甲硫基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 4-(Trifluoromethyl)benzoyl Chloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. chemos.de [chemos.de]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
